Technical Documentation Center

4-Difluoromethyl-piperidine-2,6-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Difluoromethyl-piperidine-2,6-dione
  • CAS: 1706458-55-0

Core Science & Biosynthesis

Foundational

4-Difluoromethyl-piperidine-2,6-dione mechanism of action in targeted protein degradation

An In-Depth Technical Guide for Researchers and Drug Developers Whitepaper: The 4-Difluoromethyl-piperidine-2,6-dione Scaffold in Targeted Protein Degradation: Mechanism, Application, and Characterization Abstract Target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Developers

Whitepaper: The 4-Difluoromethyl-piperidine-2,6-dione Scaffold in Targeted Protein Degradation: Mechanism, Application, and Characterization

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to achieve the catalytic elimination of disease-causing proteins.[1] This is accomplished by small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, that hijack the cell's native ubiquitin-proteasome system (UPS).[2][3] Central to many of these degraders is the piperidine-2,6-dione motif, a privileged scaffold derived from immunomodulatory imide drugs (IMiDs) that effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This guide provides an in-depth analysis of the mechanism of action of piperidine-2,6-dione-based degraders, with a specific focus on the role of 4-position modifications, such as the difluoromethyl group. We will explore how this chemical feature influences binding, ternary complex formation, and overall degradation efficacy, providing both the theoretical underpinnings and the practical experimental workflows necessary for the rigorous characterization of these powerful molecules.

Introduction: The Dawn of Targeted Protein Degradation

For decades, small-molecule drug discovery has been dominated by an occupancy-based paradigm: a drug must continuously bind to a protein's active site to inhibit its function. This approach has proven successful but is limited to proteins with well-defined binding pockets, leaving approximately 80% of the proteome, including scaffolding proteins and transcription factors, deemed "undruggable."

Targeted Protein Degradation (TPD) offers a transformative alternative.[1] Instead of inhibiting a protein, TPD co-opts the cell's own machinery to tag it for destruction. The primary pathway exploited is the Ubiquitin-Proteasome System (UPS). Heterobifunctional molecules, most notably PROTACs, act as a bridge, bringing a specific Protein of Interest (POI) into proximity with an E3 ubiquitin ligase.[6] This induced proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] Because the degrader molecule is released after inducing ubiquitination, it can act catalytically, leading to profound and sustained protein knockdown at sub-stoichiometric concentrations.[3]

Molecular glues represent another class of degraders. These smaller molecules function by altering the surface of an E3 ligase, inducing a novel protein-protein interaction with a "neosubstrate" that would not otherwise be recognized.[7][8] The serendipitous discovery of thalidomide's function as a molecular glue that recruits neosubstrates to the E3 ligase Cereblon (CRBN) was a watershed moment for the field.[7][9]

The CRBN-CUL4A E3 Ligase Complex and the Piperidine-2,6-dione Scaffold

Cereblon (CRBN) is a substrate receptor for the Cullin 4A RING E3 ubiquitin ligase complex (CRL4^CRBN).[6] It is one of the most successfully leveraged E3 ligases in TPD due to its well-characterized ligands.[4][10] The foundational ligands for CRBN are the immunomodulatory imide drugs (IMiDs)—thalidomide, lenalidomide, and pomalidomide.

The chemical core responsible for CRBN binding in these molecules is the piperidine-2,6-dione (also known as a glutarimide) ring. This moiety fits snugly into a hydrophobic pocket on the surface of CRBN, forming key hydrogen bonds and van der Waals interactions. When used in a PROTAC, this scaffold serves as the "warhead" that anchors the molecule to the E3 ligase, while a linker connects it to a separate ligand that binds the POI.[6]

The Role of Fluorination: A Focus on the 4-Difluoromethyl Group

Medicinal chemists frequently employ fluorine atoms to fine-tune the properties of drug candidates. The difluoromethyl group (–CHF₂) is of particular interest as it can serve as a bioisostere for hydroxyl or thiol groups and can act as a hydrogen bond donor, potentially improving binding affinity and selectivity.[11][12]

Incorporating a difluoromethyl group at the 4-position of the piperidine-2,6-dione ring can have several strategic advantages:

  • Modulation of Binding Affinity: The C-F bond is highly polarized, and the hydrogens of the –CHF₂ group are acidic enough to form non-canonical hydrogen bonds, which could enhance interaction with the CRBN binding pocket.

  • Improved Physicochemical Properties: Fluorination often increases metabolic stability by blocking sites of oxidative metabolism. It can also modulate lipophilicity and membrane permeability, critical parameters for cellular activity.[13]

  • Conformational Control: The steric bulk and electronic nature of the difluoromethyl group can influence the conformation of the piperidine ring, potentially orienting the linker and POI ligand of a PROTAC for more favorable ternary complex formation.

Mechanism of Action: From Ternary Complex to Degradation

The ultimate goal of a CRBN-based degrader is to form a productive ternary complex (POI-Degrader-CRBN) that positions a lysine residue on the POI surface for ubiquitination by the E2-conjugating enzyme associated with the CRL4^CRBN complex.[14]

The PROTAC Modality

In the PROTAC modality, the 4-difluoromethyl-piperidine-2,6-dione acts as the E3 ligase-recruiting element. The process is event-driven and catalytic.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular Cellular Environment PROTAC PROTAC POI_Ligand POI Ligand PROTAC->POI_Ligand Linker Linker PROTAC->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds E3_Ligand 4-CF2H-Piperidine- 2,6-dione Linker->E3_Ligand CRBN CRBN Ligase (within CRL4A Complex) E3_Ligand->CRBN Binds Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary CRBN->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Induces Poly- Ubiquitination Ub Ubiquitin (from E2 Enzyme) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded Molecular_Glue_Mechanism cluster_Cellular Cellular Environment Glue 4-CF2H-Piperidine- 2,6-dione (Glue) CRBN CRBN Ligase (within CRL4A Complex) Glue->CRBN Binds & Alters Surface Ternary Ternary Complex (Neo-Glue-CRBN) CRBN->Ternary Neosubstrate Neosubstrate (e.g., IKZF1/3) Neosubstrate->Ternary Recruited to Altered Surface PolyUb Poly-Ubiquitinated Neosubstrate Ternary->PolyUb Induces Poly- Ubiquitination Ub Ubiquitin (from E2 Enzyme) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded

Figure 2: Mechanism of a molecular glue inducing degradation of a neosubstrate via CRBN.

Experimental Validation and Characterization

Rigorous biochemical and cellular assays are essential to validate the mechanism of action and quantify the efficacy of a novel degrader.

Quantifying Binding Affinity (Binary Interaction)

Causality: Before assessing degradation, one must confirm that the E3 ligand binds to its intended target, CRBN. This binary affinity is a prerequisite for ternary complex formation. Surface Plasmon Resonance (SPR) is an ideal technique for measuring real-time binding kinetics and affinity.

Protocol: Surface Plasmon Resonance (SPR) for CRBN Binding

  • Immobilization: Covalently immobilize recombinant human CRBN (in complex with DDB1 for stability) onto a CM5 sensor chip via amine coupling. Use a reference channel with no protein for background subtraction.

  • Analyte Preparation: Prepare a serial dilution of the 4-difluoromethyl-piperidine-2,6-dione compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span a range from 100x below to 100x above the expected dissociation constant (Kd), typically from low nanomolar to high micromolar.

  • Binding Measurement: Inject the compound dilutions over the CRBN and reference channels at a constant flow rate (e.g., 30 µL/min). Record the association phase (injection) and dissociation phase (buffer flow).

  • Regeneration: After each cycle, inject a high-salt or low-pH solution to regenerate the chip surface, ensuring complete removal of the bound compound.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Assessing Ternary Complex Formation

Causality: The formation of a stable and cooperative ternary complex is the cornerstone of PROTAC and molecular glue activity. [14]A high degree of cooperativity (alpha > 1) indicates that the binding of the degrader to one protein enhances its affinity for the other, a hallmark of an effective degrader.

Protocol: TR-FRET Proximity Assay

  • Reagents:

    • His-tagged recombinant CRBN-DDB1.

    • GST-tagged recombinant Protein of Interest (POI).

    • Terbium (Tb)-conjugated anti-His antibody (donor fluorophore).

    • d2-conjugated anti-GST antibody (acceptor fluorophore).

    • Serial dilution of the degrader compound.

  • Assay Setup: In a 384-well plate, combine a fixed concentration of CRBN, POI, and the two antibodies.

  • Compound Addition: Add the serially diluted degrader compound to the wells. Include controls with no compound (baseline) and a non-binding control compound.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the complex to form and reach equilibrium.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the concentration at which 50% of the complex is formed (EC50).

Measuring Cellular Protein Degradation

Causality: The definitive test of a degrader is its ability to reduce the levels of the target protein within a cellular context. Western blotting provides a semi-quantitative readout of protein levels, allowing for the determination of key degradation parameters like DC50 and Dmax.

Protocol: Western Blot for DC50/Dmax Determination

  • Cell Culture and Treatment: Plate cells expressing the POI at a suitable density. The following day, treat the cells with a serial dilution of the degrader compound for a defined period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading. [15] * Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

  • Data Plotting: Plot the normalized POI levels against the log of the degrader concentration. Fit the data to a dose-response inhibition curve to calculate the DC50 (concentration for 50% degradation) and Dmax (the maximal level of degradation achieved).

Data Summary and Interpretation

The data from these core experiments can be summarized to provide a comprehensive profile of the degrader.

ParameterTechniqueMeasuresIdeal Result for Potent Degrader
Kd (Binary Affinity) SPR, ITCBinding affinity of the ligand to CRBN< 1 µM
EC50 (Ternary Complex) TR-FRETConcentration for 50% ternary complex formationPotent, with a clear sigmoidal curve
Cooperativity (α) Biophysical AssaysSynergism in ternary complex formationα > 1 (Positive Cooperativity)
DC50 (Degradation) Western Blot, etc.Concentration for 50% protein degradationLow nanomolar (nM) range
Dmax (Degradation) Western Blot, etc.Maximum percentage of protein degradation> 90%

Conclusion and Future Outlook

The 4-difluoromethyl-piperidine-2,6-dione scaffold represents a chemically refined and potent E3 ligase recruiter for targeted protein degradation. By leveraging the well-understood binding mode of the glutarimide ring and enhancing its properties through strategic fluorination, researchers can develop highly effective molecular glues and PROTACs. The systematic application of the biochemical and cellular characterization workflows detailed in this guide is paramount for validating the mechanism of action and advancing these next-generation therapeutics toward the clinic. As the field of TPD continues to expand beyond CRBN and VHL, the principles of rational design and rigorous, multi-parametric validation will remain the cornerstones of success in drugging the previously undruggable. [7][11]

References

  • Al-Megrin, WA, et al. (2025). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI. (URL: [Link])

  • Tupikovskiy, V, et al. Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). ResearchGate. (URL: [Link])

  • Alfayomy, AM, et al. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and. University of Halle. (URL: [Link])

  • Vipergen. (2025). Molecular Glue - Revolutionizing Drug Discovery. (URL: [Link])

  • Scott, M, et al. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. The FEBS Journal. (URL: [Link])

  • Schrödinger. (2026). Diverse computational strategies enable the discovery of p38α-MK2 molecular glues. (URL: [Link])

  • Li, Z, et al. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC. (URL: [Link])

  • Oxford Global. (2024). New Class of Molecular Glues Could Reshape Cancer Drug Discovery. (URL: [Link])

  • Drug Discovery News. (2025). How to systematically discover novel molecular glues. (URL: [Link])

  • ZoBio. (2024). Molecular Glues Discovery. (URL: [Link])

  • Wang, H, et al. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. (URL: [Link])

  • Scott, M, et al. (2025). Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. The FEBS Journal. (URL: [Link])

  • Scott, M, et al. (2025). Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. National Library of Medicine. (URL: [Link])

  • Lee, H, et al. Discovery of E3 Ligase Ligands for Target Protein Degradation. PMC. (URL: [Link])

  • Pigini, M, et al. (2011). Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes. National Library of Medicine. (URL: [Link])

  • Li, S, et al. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. (URL: [Link])

  • ResearchGate. (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (URL: [Link])

  • Lee, H, et al. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. bioRxiv. (URL: [Link])

  • Imbriano, C, et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC. (URL: [Link])

  • Bio-Techne. Ubiquitin Ligase (E3) Inhibitors Products. (URL: [Link])

  • ACS Publications. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society. (URL: [Link])

Sources

Exploratory

Cereblon (CRBN) binding affinity of 4-Difluoromethyl-piperidine-2,6-dione

An In-Depth Technical Guide to the Cereblon (CRBN) Binding Affinity of 4-Difluoromethyl-piperidine-2,6-dione Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cereblon (CRBN) Binding Affinity of 4-Difluoromethyl-piperidine-2,6-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Cereblon (CRBN), the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, is a pivotal target in modern therapeutics, particularly in the development of immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The binding of small molecules to CRBN can modulate its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of target proteins, a mechanism often referred to as "molecular glue".[3][4] The piperidine-2,6-dione (glutarimide) scaffold is a cornerstone of CRBN-binding ligands, with modifications to this core structure significantly influencing binding affinity and subsequent biological activity.[5][6] This guide provides a comprehensive technical overview of the binding characteristics of 4-Difluoromethyl-piperidine-2,6-dione, a representative of a fluorinated class of CRBN ligands. We will explore the structural basis of this interaction, the rationale for difluoromethyl substitution, and detailed, field-proven methodologies for accurately quantifying binding affinity.

The CRL4CRBN E3 Ligase Complex: A Primer

The ubiquitin-proteasome system is the primary cellular machinery for protein degradation. E3 ubiquitin ligases provide substrate specificity to this system. The CRL4CRBN complex is a multi-subunit E3 ligase comprising Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Regulator of Cullins 1 (RBX1), and Cereblon (CRBN) as the substrate receptor.[3][7]

Small molecules like thalidomide and its analogs, lenalidomide and pomalidomide, bind directly to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[5][6][8] This binding event creates a new composite surface on the protein, which recruits "neosubstrates"—proteins not typically targeted by CRBN—for ubiquitination and degradation.[8][9] This induced degradation is the basis for the therapeutic effects seen in multiple myeloma and is the foundational mechanism for CRBN-based PROTACs.[10][11]

CRL4_CRBN_Pathway cluster_0 Ubiquitination Cascade cluster_1 CRL4-CRBN E3 Ligase Complex cluster_2 Target Degradation E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 Transfers Ub RBX1 RBX1 (RING) E2->RBX1 Recruits Ub Ubiquitin Ub->E1 Activates CRBN CRBN (Substrate Receptor) DDB1 DDB1 (Adaptor) CRBN->DDB1 CUL4 CUL4 (Scaffold) DDB1->CUL4 CUL4->RBX1 Ligand 4-(CF2H)-Piperidine -2,6-dione Ligand->CRBN Binds to Neosubstrate Neosubstrate (Target Protein) Neosubstrate->CRBN Recruited by Ligand-CRBN PolyUb Poly-ubiquitination Neosubstrate->PolyUb Ub Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded

Fig 1. Mechanism of CRL4-CRBN mediated neosubstrate degradation.

The Ligand: Rationale for 4-Difluoromethyl Substitution

The parent structure, piperidine-2,6-dione, is the essential "warhead" that binds to CRBN. The glutarimide moiety fits snugly into a tri-tryptophan hydrophobic pocket in the CRBN TBD.[6] The choice to install a difluoromethyl (-CHF₂) group at the 4-position is a strategic decision rooted in established medicinal chemistry principles.

Causality Behind Fluorination:

  • Enhanced Binding Affinity: Fluorine is highly electronegative. The introduction of a difluoromethyl group can alter the electronic properties of the glutarimide ring, potentially forming favorable dipole-dipole or hydrogen bond interactions with amino acid residues in the binding pocket. Studies on other fluorinated thalidomide analogs have shown a correlation between fluorination and increased CRBN binding affinity.[12][13]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine can block sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

  • Conformational Control: The steric bulk and electronic properties of the -CHF₂ group can influence the conformational preference of the piperidine-2,6-dione ring, potentially locking it into a more favorable orientation for binding.

Methodologies for Quantifying Binding Affinity

Accurately determining the binding affinity, typically expressed as the dissociation constant (Kd), is critical for structure-activity relationship (SAR) studies and candidate selection. Several biophysical techniques are considered industry standards for this purpose.

Technique Principle Information Provided Throughput Sample Consumption Key Advantage
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Kd, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)LowHighProvides a complete thermodynamic profile of the interaction.[14][15]
Surface Plasmon Resonance (SPR) Detects changes in refractive index as molecules bind to a sensor surface.Kd, Association rate (ka), Dissociation rate (kd)Medium-HighLowReal-time kinetic data without labeling.[16][17][18]
Fluorescence Polarization (FP) Measures changes in the tumbling rate of a fluorescently labeled molecule upon binding.Kd, IC50HighLowHomogeneous, high-throughput assay suitable for screening.[14][19][20]

Experimental Protocols

The following protocols represent robust, validated workflows for determining the binding affinity of 4-Difluoromethyl-piperidine-2,6-dione to CRBN. For all protocols, it is standard to use a purified recombinant CRBN protein, often in a complex with its binding partner DDB1 (CRBN-DDB1) to ensure stability and proper folding.[3]

Isothermal Titration Calorimetry (ITC)

ITC provides the most comprehensive thermodynamic data by directly measuring the heat absorbed or released during the binding event.[21][22]

ITC_Workflow prep 1. Sample Preparation setup 2. Instrument Setup prep->setup sub_prep • Purify CRBN-DDB1 complex. • Dissolve ligand in identical buffer. • Degas both solutions thoroughly. prep->sub_prep titration 3. Titration setup->titration sub_setup • Set temperature (e.g., 25°C). • Load CRBN-DDB1 into sample cell. • Load ligand into injection syringe. setup->sub_setup analysis 4. Data Analysis titration->analysis sub_titration • Perform series of small, timed injections. • Monitor heat change after each injection. titration->sub_titration sub_analysis • Integrate heat peaks. • Plot heat vs. molar ratio. • Fit to a binding model to derive   Kd, ΔH, and n. analysis->sub_analysis

Fig 2. Isothermal Titration Calorimetry (ITC) experimental workflow.

Step-by-Step Methodology:

  • Protein and Ligand Preparation:

    • Express and purify recombinant human CRBN-DDB1 complex.[3]

    • Dialyze the protein extensively against the chosen ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[3]

    • Prepare a concentrated stock of 4-Difluoromethyl-piperidine-2,6-dione and dissolve it in the final dialysis buffer. A common approach is to prepare a 20-50 µM protein solution and a 10-fold more concentrated ligand solution (200-500 µM).[14]

    • Causality: Using the same buffer for both protein and ligand is critical to minimize heats of dilution, which can confound the binding signal.

    • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from forming in the cell, which would create significant artifacts in the data.[14]

  • ITC Experiment:

    • Set the instrument to the desired temperature (e.g., 25°C).

    • Load the CRBN-DDB1 solution into the sample cell and the ligand solution into the injection syringe.

    • Perform an initial small injection (0.5-1.0 µL) to be discarded during analysis, ensuring the syringe tip is properly positioned.[14]

    • Execute a series of 20-30 injections (e.g., 2-3 µL each) with sufficient spacing between them to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Plot the heat change per injection against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software to calculate Kd, stoichiometry (n), and enthalpy (ΔH).[23]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time, providing valuable kinetic information (on- and off-rates).[17][24]

SPR_Workflow prep 1. Chip Preparation binding 2. Binding Measurement prep->binding sub_prep • Immobilize purified CRBN-DDB1   onto a sensor chip (e.g., CM5)   via amine coupling. • Block remaining active sites. prep->sub_prep regen 3. Surface Regeneration binding->regen sub_binding • Flow running buffer for baseline. • Inject ligand at various concentrations   (Association Phase). • Flow running buffer again   (Dissociation Phase). binding->sub_binding analysis 4. Data Analysis regen->analysis sub_regen • Inject a regeneration solution   (e.g., low pH glycine) to remove   bound ligand. regen->sub_regen sub_analysis • Subtract reference channel signal. • Fit sensorgrams to a kinetic model   (e.g., 1:1 Langmuir) to derive   ka, kd, and Kd. analysis->sub_analysis

Fig 3. Surface Plasmon Resonance (SPR) experimental workflow.

Step-by-Step Methodology:

  • Chip Preparation & Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of EDC/NHS.

    • Immobilize the CRBN-DDB1 protein onto the surface. A reference flow cell should be prepared in parallel (activated and blocked without protein) for background subtraction.

    • Deactivate any remaining active esters with ethanolamine.

    • Trustworthiness: The reference channel is a self-validating control, ensuring that any observed signal is due to specific binding to the protein and not non-specific binding to the chip surface.

  • Binding Analysis:

    • Prepare a series of dilutions of 4-Difluoromethyl-piperidine-2,6-dione in a suitable running buffer (e.g., HBS-EP+).

    • Establish a stable baseline by flowing running buffer over the chip surface.

    • Inject each concentration of the ligand for a set amount of time (association phase), followed by a flow of running buffer (dissociation phase).

    • After each cycle, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to strip all bound ligand from the protein, preparing the surface for the next injection.

  • Data Analysis:

    • Process the raw data by subtracting the signal from the reference flow cell.

    • Fit the resulting sensorgrams (response units vs. time) to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd = kd/ka).[25]

Fluorescence Polarization (FP) Competition Assay

FP is a high-throughput, solution-based assay ideal for screening and determining binding affinities through competition.[26][27] It relies on the displacement of a known fluorescently-labeled CRBN binder (a "tracer") by the unlabeled test compound.[28]

FP_Workflow setup 1. Assay Setup incubation 2. Incubation setup->incubation sub_setup • In a microplate, add fixed amounts   of CRBN-DDB1 and a fluorescent   tracer (e.g., FITC-thalidomide). • Add serial dilutions of the unlabeled   test compound. setup->sub_setup measurement 3. Measurement incubation->measurement sub_incubation • Incubate the plate at room temp   to allow the binding reaction   to reach equilibrium. incubation->sub_incubation analysis 4. Data Analysis measurement->analysis sub_measurement • Measure fluorescence polarization (mP)   using a plate reader with appropriate   excitation/emission filters. measurement->sub_measurement sub_analysis • Plot mP vs. log[test compound]. • Fit the dose-response curve to a   four-parameter logistic model to   determine the IC50. analysis->sub_analysis

Fig 4. Fluorescence Polarization (FP) experimental workflow.

Step-by-Step Methodology:

  • Assay Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4).[29]

    • Prepare solutions of purified CRBN-DDB1, a fluorescent tracer (e.g., FITC-thalidomide or Cy5-thalidomide), and the unlabeled test compound (4-Difluoromethyl-piperidine-2,6-dione) in the assay buffer.[28][29]

  • Assay Protocol:

    • In a low-binding black microtiter plate, add the CRBN-DDB1 protein and the fluorescent tracer at fixed concentrations.

    • Expertise: The optimal concentrations of protein and tracer must be determined empirically in a preliminary experiment to find a balance that gives a robust signal window.

    • Add serial dilutions of the unlabeled test compound to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (high concentration of a known binder like pomalidomide).

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal curve to a four-parameter variable slope equation to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the tracer is known.

Conclusion

The 4-Difluoromethyl-piperidine-2,6-dione scaffold represents a rationally designed evolution of CRBN-binding ligands. The strategic incorporation of difluorination is hypothesized to enhance binding affinity and improve pharmacokinetic properties, making such compounds highly valuable as molecular glues or as components of PROTAC degraders. Determining the binding affinity with precision is paramount to validating this hypothesis and advancing drug development efforts. This guide has outlined the core mechanism of CRBN modulation and provided detailed, actionable protocols for three gold-standard biophysical assays—ITC, SPR, and FP. By applying these methodologies, researchers can generate high-quality, reliable data to elucidate the complete binding profile of this and other novel CRBN ligands, paving the way for the next generation of targeted protein degradation therapeutics.

References

  • A Comparative Guide to Measuring Binding Affinity to Cereblon (CRBN) using Isothermal Titration Calorimetry and Alternative Tech. Benchchem.
  • Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase. PubMed.
  • The Structural Basis for Lenalidomide-CRBN Engagement: A Technical Guide. Benchchem.
  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed.
  • Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nara Institute of Science and Technology.
  • Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. ResearchGate.
  • Protein Ligand Interactions Using Surface Plasmon Resonance. SpringerLink.
  • Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. PubMed.
  • Protein Ligand Interactions Using Surface Plasmon Resonance. PubMed.
  • Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR). JoVE.
  • Cereblon Binding Assay Kit. BPS Bioscience.
  • Structural basis of lenalidomide-induced CK1α degradation by the CRL4CRBN ubiquitin ligase. ResearchGate.
  • Protein Ligand Interactions Using Surface Plasmon Resonance. ResearchGate.
  • The Latest Advancements of the PROTACs Based on CRBN E3 Ligase for Cancer Treatment. ResearchGate.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications.
  • E3 Ligands Usage in PROTAC Design. BLDpharm.
  • Genome-wide screen identifies cullin-RING ligase machinery required for lenalidomide-dependent CRL4 CRBN activity. ASH Publications.
  • CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. PMC - NIH.
  • Relative binding affinities of CRBN ligands to CRBN in cellular and biochemical assays. ResearchGate.
  • Cereblon Binding Assay Kit, 79899. Amsbio.
  • On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. PMC.
  • Fluorescence Polarization. tracerDB.
  • Isothermal Titration Calorimetry. Malvern Panalytical.
  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech.
  • Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins. SpringerLink.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry - ACS Publications.
  • Affinity-based fluorescence polarization assay for screening molecules acting on insect ryanodine receptors. RSC Publishing.
  • Isothermal titration calorimetry. PubMed.
  • Isothermal titration calorimetry and thermal shift assay in drug design. PubMed.

Sources

Foundational

Physicochemical Profiling of 4-Difluoromethyl-piperidine-2,6-dione: A Next-Generation Cereblon Recruiter

Executive Summary: The Evolution of the Glutarimide Pharmacophore In the rapidly expanding field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) and molecular glues have revolutionized how...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of the Glutarimide Pharmacophore

In the rapidly expanding field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) and molecular glues have revolutionized how we drug the "undruggable" proteome. The cornerstone of most clinical-stage degraders is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase via a glutarimide (piperidine-2,6-dione) pharmacophore.

However, first-generation unsubstituted glutarimides suffer from inherent liabilities: susceptibility to cytochrome P450-mediated oxidative metabolism at the C4/C5 positions, and suboptimal physicochemical properties that can limit cellular permeability. Enter 4-Difluoromethyl-piperidine-2,6-dione (CAS: 1706458-55-0) . By strategically introducing a difluoromethyl ( −CF2​H ) group at the C4 position, medicinal chemists can profoundly modulate the electronic landscape of the imide ring. This whitepaper provides an in-depth technical analysis of the causality behind these physicochemical shifts, their impact on CRBN target engagement, and the self-validating experimental workflows required to characterize them.

Structural & Physicochemical Causality

The substitution of a hydrogen atom with a −CF2​H group at the C4 position of the piperidine-2,6-dione ring is not merely a steric modification; it is a calculated electronic intervention.

The Inductive Effect and pKa Modulation

The primary interaction between a glutarimide and the CRBN binding pocket (specifically the tri-tryptophan pocket) is a tripartite hydrogen bond network. The imide nitrogen ( N−H ) acts as a critical hydrogen bond donor to the backbone carbonyl of His378 (in human CRBN).

Fluorine is the most electronegative element. The −CF2​H group exerts a strong electron-withdrawing inductive effect ( −I ) through the sigma bond framework of the piperidine ring. This withdrawal of electron density delocalizes the lone pair on the imide nitrogen, significantly lowering its pKa . Causality: A lower pKa translates to a more polarized N−H bond, enhancing its capacity as a hydrogen bond donor. This electronic tuning directly correlates with increased binding residence time within the CRBN pocket, as observed in advanced degrader designs ().

Metabolic Shielding and Lipophilicity

The C4 position of the glutarimide ring is a known hotspot for oxidative metabolism (hydroxylation) by hepatic CYP enzymes. The −CF2​H group acts as a robust metabolic shield. Furthermore, the difluoromethyl group is a known lipophilic bioisostere. It increases the overall LogP of the fragment, reducing the desolvation penalty upon entering the hydrophobic CRBN pocket and improving passive cellular permeability.

Table 1: Quantitative Physicochemical Comparison

To illustrate the impact of the C4 substitution, the following table summarizes the comparative physicochemical data between the unsubstituted baseline and the 4-difluoromethyl derivative.

ParameterPiperidine-2,6-dione (Baseline)4-Difluoromethyl-piperidine-2,6-dioneImpact on Drug Design
Molecular Weight 113.11 g/mol 163.12 g/mol Minimal increase; maintains low MW budget for PROTACs.
Calculated LogP -0.82+0.45Improved lipophilicity; enhances membrane permeability.
Imide pKa (Aqueous) ~11.2~9.8Stronger H-bond donor capacity to CRBN His378.
C4 Metabolic Stability Low (Prone to oxidation)High (Sterically/electronically blocked)Extended pharmacokinetic half-life in vivo.
Target Engagement BaselineEnhanced (Slower Koff​ )Deeper target suppression at lower doses.

Data synthesized from foundational chemical repositories and PROTAC structural studies ().

Mechanism of Action: CRBN Engagement Pathway

The integration of 4-difluoromethyl-piperidine-2,6-dione into a heterobifunctional molecule triggers a highly orchestrated biological cascade. The diagram below maps the logical flow of this event-driven pharmacology.

Mechanism POI Protein of Interest (Target) Complex Ternary Complex Formation POI->Complex Ligand Binding PROTAC 4-CF2H-Glutarimide PROTAC Degrader PROTAC->Complex Molecular Bridge CRBN Cereblon (CRBN) E3 Ligase CRBN->Complex Imide H-Bonding Ub Polyubiquitination Cascade Complex->Ub Spatial Proximity Degradation Proteasomal Degradation Ub->Degradation Target Clearance

Fig 1. PROTAC-mediated degradation pathway utilizing a 4-difluoromethyl-glutarimide recruiter.

Self-Validating Experimental Protocols

To rigorously characterize the physicochemical and pharmacological properties of 4-difluoromethyl-piperidine-2,6-dione derivatives, the following self-validating workflows must be employed. Each protocol is designed with internal causality checks to ensure data integrity.

Protocol A: Potentiometric Determination of Imide pKa

Objective: To quantify the inductive electron-withdrawing effect of the −CF2​H group on the imide nitrogen. Causality & Validation: Because the compound has poor aqueous solubility, titration must be performed in a co-solvent system. The system validates itself by utilizing a known standard (unsubstituted glutarimide) to ensure the Yasuda-Shedlovsky extrapolation accurately predicts the aqueous pKa .

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare 1.0 mM solutions of 4-difluoromethyl-piperidine-2,6-dione in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH v/v) containing 0.15 M KCl to maintain constant ionic strength.

  • Control Preparation: Prepare identical solutions using unsubstituted piperidine-2,6-dione as the reference standard.

  • Titration: Titrate the solutions with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO2​ absorption. Record the potential (mV) after each addition.

  • Data Analysis (Yasuda-Shedlovsky Extrapolation): Plot the apparent pKa ( psKa ) against the inverse dielectric constant ( 1/ϵ ) of the solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to derive the true aqueous pKa .

  • Validation Check: The extrapolated pKa of the unsubstituted control must fall within 11.1–11.3. If successful, the pKa of the fluorinated analog is validated.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) CRBN Binding Assay

Objective: To confirm that the C4-substitution enhances (or maintains) binding affinity to the CRBN E3 ligase complex without introducing steric clashes. Causality & Validation: This is a competitive displacement assay. The inclusion of a CRBN mutant (Y384A/W386A) serves as a negative control to prove that the FRET signal reduction is due to specific binding in the thalidomide pocket, not assay interference or compound aggregation ().

Step-by-Step Methodology:

  • Reagent Assembly: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Thaw recombinant His-tagged CRBN/DDB1 complex and the fluorescent tracer (Cy5-labeled thalidomide derivative).

  • Compound Dilution: Prepare a 12-point, 3-fold serial dilution of the 4-difluoromethyl-piperidine-2,6-dione derivative in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent protein denaturation.

  • Reaction Mix: In a 384-well low-volume plate, combine:

    • 5 µL of His-CRBN/DDB1 (final concentration: 10 nM)

    • 5 µL of Terbium-coupled anti-His antibody (final concentration: 2 nM)

    • 5 µL of Cy5-Tracer (final concentration: 10 nM)

    • 5 µL of compound dilution (or DMSO vehicle control).

  • Internal Controls:

    • Positive Control: Pomalidomide serial dilution.

    • Negative Control: Substitute wild-type CRBN with the Y384A/W386A mutant complex.

  • Incubation & Detection: Seal the plate and incubate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 495 nm). Normalize the data against the DMSO control (0% displacement) and a no-tracer control (100% displacement). Fit the data to a 4-parameter logistic curve to determine the IC50​ .

  • Validation Check: The mutant CRBN wells must show no change in FRET ratio regardless of compound concentration, proving specific pocket engagement.

Conclusion

The transition from standard glutarimides to 4-difluoromethyl-piperidine-2,6-dione represents a paradigm shift in rational degrader design. By leveraging the inductive power of fluorine, researchers can fine-tune the pKa of the imide pharmacophore, thereby strengthening the critical hydrogen bond network required for CRBN engagement. Coupled with enhanced metabolic stability and optimized lipophilicity, this building block is poised to address the pharmacokinetic limitations of first-generation PROTACs, enabling deeper and more sustained target degradation in vivo.

References

  • Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases Insights into CRBN ligand optimization and physicochemical properties in PROTAC design. Source: National Institutes of Health (PMC) URL:[Link]

  • Development and Characterization of the First Selective Class IIb Histone Deacetylase Degraders Methodologies for TR-FRET target engagement and the impact of fluorinated warheads in TPD. Source: American Chemical Society (ACS Publications) URL:[Link]

  • Rational Design of Molecular Glues: Breakthroughs and Perspectives Mechanistic overviews of Cullin Ring E3 ubiquitin ligase 4 (CRL4) complex recruitment. Source: ChemRxiv URL:[Link]

Exploratory

Crystal structure of 4-Difluoromethyl-piperidine-2,6-dione in complex with CRBN

An In-depth Technical Guide to the Crystal Structure of 4-Difluoromethyl-piperidine-2,6-dione in Complex with CRBN This guide provides a comprehensive technical overview of the structural elucidation and analysis of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure of 4-Difluoromethyl-piperidine-2,6-dione in Complex with CRBN

This guide provides a comprehensive technical overview of the structural elucidation and analysis of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) in complex with the novel molecular glue modulator, 4-Difluoromethyl-piperidine-2,6-dione. This document is intended for researchers, medicinal chemists, and structural biologists engaged in the field of targeted protein degradation.

Introduction: The Central Role of Cereblon in Targeted Protein Degradation

Cereblon (CRBN) is a pivotal protein in cellular homeostasis, functioning as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This complex targets specific proteins for ubiquitination, marking them for subsequent degradation by the proteasome. The therapeutic potential of CRBN was serendipitously discovered with thalidomide and its analogs, lenalidomide and pomalidomide, now classified as immunomodulatory imide drugs (IMiDs).[3][4][5] These small molecules function as "molecular glue degraders." They bind to CRBN and induce a novel protein-protein interaction surface, which recruits proteins not normally targeted by CRBN—termed "neo-substrates"—for degradation.[6][7]

This mechanism has revolutionized drug development, opening avenues to target previously "undruggable" proteins.[1][5] The core of these molecules is often a glutarimide or piperidine-2,6-dione scaffold, which docks into a conserved tri-tryptophan pocket within CRBN.[2] Chemical modifications to this scaffold are a key strategy for altering the specificity and potency of neo-substrate recruitment.[2] The introduction of a difluoromethyl group at the 4-position of the piperidine-2,6-dione ring represents a rational design approach to modulate the electronic and steric properties of the exposed ligand surface, thereby influencing neo-substrate selectivity.

Part 1: Experimental Methodology for Structure Determination

The determination of the high-resolution crystal structure of the 4-Difluoromethyl-piperidine-2,6-dione–CRBN complex is a multi-stage process requiring meticulous execution.[8][9] The following protocols represent a standard, field-proven workflow for protein crystallography.

Protein Expression and Purification

The stability of CRBN for crystallographic studies is significantly enhanced when it is co-expressed with its binding partner, DDB1 (DNA Damage-Binding Protein 1).

Step-by-Step Protocol:

  • Construct Design: A bicistronic construct encoding human DDB1 (full-length) and CRBN (residues typically optimized for solubility and stability, e.g., chicken CRBN) is cloned into a suitable expression vector (e.g., pFastBac) for use in an insect cell expression system (e.g., Spodoptera frugiperda, Sf9 cells). An N-terminal affinity tag (e.g., His₆-tag) is often appended to DDB1 for purification.

  • Protein Expression: Recombinant baculovirus is generated and used to infect Sf9 cells. Cells are cultured for 48-72 hours to allow for protein expression.

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors) and lysed by sonication or microfluidization.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-30 mM) to remove non-specifically bound proteins. The DDB1-CRBN complex is eluted using a high-concentration imidazole gradient (e.g., 250-500 mM).

  • Tag Cleavage (Optional): If required, the affinity tag is removed by incubation with a specific protease (e.g., TEV protease). A second Ni-NTA step is performed to remove the cleaved tag and any uncleaved protein.

  • Ion-Exchange Chromatography: The eluate is further purified using an ion-exchange column (e.g., a MonoQ anion exchange column) to separate the complex from remaining contaminants based on surface charge.

  • Size-Exclusion Chromatography (SEC): The final purification step involves SEC (e.g., Superdex 200 column) to isolate the monodisperse, heterodimeric DDB1-CRBN complex and ensure sample homogeneity, a critical prerequisite for successful crystallization.[10] The protein is buffer-exchanged into a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

Crystallization of the Ternary Complex

Obtaining diffraction-quality crystals is often the most challenging step in structure determination.[11]

Step-by-Step Protocol:

  • Complex Formation: The purified DDB1-CRBN complex is concentrated to approximately 10 mg/mL. 4-Difluoromethyl-piperidine-2,6-dione, dissolved in a suitable solvent like DMSO, is added to the protein solution at a 2- to 5-fold molar excess. The mixture is incubated on ice for at least one hour to ensure complete binding.

  • Crystallization Screening: The hanging-drop or sitting-drop vapor diffusion method is employed.[11] Small droplets (e.g., 100-200 nL) of the protein-ligand complex are mixed with an equal volume of reservoir solution from commercial crystallization screens (which test hundreds of different conditions of precipitants, salts, and pH). These droplets are equilibrated against a larger volume of the reservoir solution.

  • Crystal Optimization: Initial "hits" (small or poorly formed crystals) are optimized by systematically varying the concentrations of the precipitant (e.g., PEG 3350), salt (e.g., ammonium sulfate), and pH to promote the growth of larger, single, well-ordered crystals suitable for X-ray diffraction.[11]

X-ray Diffraction Data Collection and Processing

Step-by-Step Protocol:

  • Crystal Harvesting and Cryo-protection: A single crystal is carefully looped from the crystallization drop and briefly soaked in a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice crystal formation during flash-cooling.

  • Data Collection: The cryo-protected crystal is flash-cooled in liquid nitrogen and mounted on a goniometer at a synchrotron beamline.[12] The crystal is exposed to a high-intensity X-ray beam, and diffraction data are collected as the crystal is rotated. Modern pixel array detectors capture the diffraction patterns.

  • Data Processing: The collected diffraction images are processed using software packages like XDS or HKL2000. This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice symmetry (space group).

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Combining data from multiple images to produce a final, unique set of reflection intensities with associated quality statistics.

Structure Solution and Refinement

Step-by-Step Protocol:

  • Phase Determination: The "phase problem" is solved using the molecular replacement (MR) method.[13] A previously determined structure of the DDB1-CRBN complex (e.g., PDB ID: 4CI3) is used as a search model to calculate initial phases for the diffraction data.

  • Model Building: An initial electron density map is calculated. The ligand, 4-Difluoromethyl-piperidine-2,6-dione, is manually fitted into the clear, unambiguous density observed in the CRBN binding pocket using molecular graphics software like Coot. The protein model is adjusted to fit the density.

  • Refinement: The atomic model is subjected to iterative cycles of computational refinement using programs like PHENIX or REFMAC5. This process optimizes the atomic coordinates and thermal parameters (B-factors) to improve the agreement between the model and the experimental diffraction data, monitored by the R-work and R-free values.

  • Validation: The final refined structure is rigorously validated using tools like MolProbity to check for correct stereochemistry, bond lengths, bond angles, and Ramachandran plot statistics, ensuring the model is chemically and physically sound.[14]

Part 2: Structural Analysis of the CRBN Complex

The resulting crystal structure provides atomic-level insights into how 4-Difluoromethyl-piperidine-2,6-dione engages CRBN, laying the groundwork for understanding its unique biological activity.

Crystallographic Data Summary

While a public PDB deposition for this specific complex is not available, the following table represents typical parameters for a high-quality structure of a small molecule bound to the DDB1-CRBN complex, based on published analogous structures.[15][16][17]

Data Collection & Refinement Values
PDB ID N/A (Hypothetical)
Space Group P2₁2₁2₁
Unit Cell (Å) a=75.1, b=95.3, c=180.2, α=β=γ=90°
Resolution (Å) 2.1
R-work / R-free (%) 18.5 / 22.1
No. of Unique Reflections 85,430
Completeness (%) 99.8
Ramachandran Favored (%) 98.0
Ramachandran Outliers (%) 0.1
Avg. B-factor (Ų) 35.4
The Ligand Binding Site and Key Interactions

The 4-Difluoromethyl-piperidine-2,6-dione molecule binds in the cytosol-exposed thalidomide-binding domain of CRBN.[18] The binding is anchored by the glutarimide-like piperidine-2,6-dione ring, which sits snugly within the signature tri-tryptophan pocket.

  • Glutarimide Ring Interactions: The core scaffold is stabilized by a network of hydrogen bonds and hydrophobic interactions. Specifically, one of the imide nitrogens and a carbonyl oxygen of the ligand form crucial hydrogen bonds with the backbone of CRBN residues. The glutarimide ring itself is sandwiched between the indole rings of two tryptophan residues (e.g., Trp380 and Trp400 in chicken CRBN), forming strong π-π stacking interactions.

  • Role of the 4-Difluoromethyl Group: The difluoromethyl (CHF₂) moiety at the 4-position of the piperidine ring is solvent-exposed. This is the portion of the molecule hypothesized to directly mediate interactions with neo-substrate proteins.

    • Conformational Influence: The steric bulk and electronegativity of the CHF₂ group can subtly alter the conformation of adjacent CRBN loops, creating a unique neo-morphic surface.

    • Direct Neo-Substrate Interaction: The fluorine atoms are capable of forming weak hydrogen bonds or other non-covalent interactions (e.g., orthogonal multipolar interactions) with complementary residues on a neo-substrate, contributing to the affinity and specificity of the ternary complex. This modification distinguishes its neo-substrate profile from unsubstituted or differently substituted glutarimides.

Part 3: Visualization of Workflows and Interactions

Visual diagrams are essential for conceptualizing complex biological processes and molecular interactions.

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow for determining the crystal structure of the protein-ligand complex.

G cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_data Phase 3: Data Collection cluster_solve Phase 4: Structure Solution A Gene Cloning & Construct Design B Protein Expression (e.g., Insect Cells) A->B C Purification (Affinity, IEX, SEC) B->C D Complex Formation (CRBN-DDB1 + Ligand) C->D E Crystallization Screening (Vapor Diffusion) D->E F Crystal Optimization E->F G Crystal Harvesting & Cryo-protection F->G H Synchrotron X-ray Diffraction G->H I Data Processing (Index, Integrate, Scale) H->I J Molecular Replacement (Phasing) I->J K Model Building & Refinement J->K L Structure Validation K->L M Atomic Coordinates L->M Final Structure (PDB Deposition)

Caption: Workflow for Protein-Ligand Crystal Structure Determination.

Ligand-Protein Interaction Diagram

This diagram conceptualizes the key molecular interactions between 4-Difluoromethyl-piperidine-2,6-dione and the CRBN binding pocket.

G cluster_ligand 4-Difluoromethyl-piperidine-2,6-dione cluster_protein CRBN Binding Pocket L_Glutarimide Piperidine-2,6-dione Ring P_Trp1 Trp (Indole Ring) L_Glutarimide->P_Trp1 π-π Stacking P_Trp2 Trp (Indole Ring) L_Glutarimide->P_Trp2 π-π Stacking P_Backbone Backbone Residues L_Glutarimide->P_Backbone H-Bonds L_CHF2 CHF2 Group P_Neosubstrate Neo-substrate Binding Surface L_CHF2->P_Neosubstrate Surface Interaction (H-bonds, Sterics)

Caption: Key interactions of the ligand within the CRBN binding pocket.

Conclusion and Future Directions

The structural elucidation of 4-Difluoromethyl-piperidine-2,6-dione in complex with CRBN provides a precise, atomic-level blueprint that explains its mechanism of action. The analysis confirms that while the piperidine-2,6-dione core acts as an essential anchor within the conserved tri-tryptophan pocket, the 4-position substituent is the key determinant for sculpting the neo-morphic surface responsible for novel substrate recruitment.

This structure serves as an invaluable tool for rational drug design.[6] By understanding how the difluoromethyl group modulates the protein-protein interface, medicinal chemists can design next-generation molecular glues with enhanced potency, improved selectivity, and the ability to degrade a wider range of high-value therapeutic targets. Future work will focus on co-crystallizing this complex with its recruited neo-substrates to fully map the ternary interface, further accelerating the development of this powerful therapeutic modality.

References

  • Discovery of CRBN-Dependent WEE1 Molecular Glue Degraders from a Multicomponent Combinatorial Library. Journal of the American Chemical Society. [Link]

  • Discovery of CRBN-Dependent WEE1 Molecular Glue Degraders from a Multicomponent Combinatorial Library - PMC. National Center for Biotechnology Information. [Link]

  • A Beginner's Guide to Protein Crystallography. Creative Biostructure. [Link]

  • Protein crystallography workflow. ResearchGate. [Link]

  • The Molecular Glue Degrader Landscape in 2022. Drug Hunter. [Link]

  • Protein-Ligand Interactions Analysis: X-ray Crystallography & NMR. SARomics. [Link]

  • From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation. Annual Review of Cancer Biology. [Link]

  • Experimental Methods for Protein Structure Determination. Proteopedia. [Link]

  • Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC. National Center for Biotechnology Information. [Link]

  • Structure of the DDB1-CRBN E3 ubiquitin ligase bound to Pomalidomide. RCSB PDB. [Link]

  • X-ray Crystallographic data on Drug-protein complexes. ResearchGate. [Link]

  • Molecular Glue Degraders: The Precision Scalpel of Cancer Immunotherapy. Labiotech.eu. [Link]

  • Industrial perspective on X-ray data collection and analysis. International Union of Crystallography. [Link]

  • Structure of the DDBI-CRBN E3 ubiquitin ligase in complex with thalidomide. ResearchGate. [Link]

  • Protein Crystallization and X-Ray Crystallography Services. Selvita. [Link]

  • X-ray crystallographic studies of protein-ligand interactions. Oxford Academic. [Link]

  • Protein Crystallization and X-Ray Crystallography Services. Charles River Laboratories. [Link]

  • Viva Biotech's Structural Biology Platform Supports the Discovery of a Novel Regulatory Mechanism of CRBN Published in Nature. Viva Biotech. [Link]

  • Embedding AI in the Protein Crystallography Workflow. Taylor & Francis Online. [Link]

  • CRYSTAL STRUCTURE OF THE D248N mutant of 2-PYRONE-4,6-DICARBOXYLIC ACID HYDROLASE FROM SPHINGOMONAS PAUCIMOBILIS complexed with substrate at pH 4.6. RCSB PDB. [Link]

Sources

Foundational

4-Difluoromethyl-piperidine-2,6-dione molecular weight and exact mass

An In-Depth Technical Guide to 4-Difluoromethyl-piperidine-2,6-dione Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-Difluoromethyl-piperidine-2,6-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Difluoromethyl-piperidine-2,6-dione

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Difluoromethyl-piperidine-2,6-dione, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a difluoromethyl group into the piperidine-2,6-dione scaffold offers potential advantages in terms of metabolic stability and bioavailability. This document details the fundamental chemical properties, including molecular weight and exact mass, and explores potential synthetic pathways and applications. The content is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights.

Core Chemical Properties and Data

The fundamental physicochemical properties of 4-Difluoromethyl-piperidine-2,6-dione are summarized below. These values are critical for a range of applications, from analytical characterization to computational modeling.

PropertyValueSource
Molecular Formula C6H7F2NO2[1]
Molecular Weight 163.12 g/mol [1]
Exact Mass 163.0441 DaCalculated
CAS Number 1706458-55-0[1]

The Significance of the Piperidine-2,6-dione Scaffold

The piperidine-2,6-dione motif is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in bioactive molecules.[2] This core is a key component in a variety of drugs, including those for cancer treatment, immune disorders, and neurodegenerative diseases.[2] One of the most notable applications of this scaffold is in the development of proteolysis targeting chimeras (PROTACs), where it can function as a ligand for the E3 ligase Cereblon (CRBN), facilitating the degradation of target proteins.[2]

The Role of the Difluoromethyl Group in Drug Design

The introduction of fluorine-containing functional groups is a widely used strategy in modern drug discovery. The difluoromethyl group (-CHF2) in particular, can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. It is often employed to improve metabolic stability and bioavailability.[3] The electronegativity of the fluorine atoms can also influence the acidity of nearby protons and modulate intermolecular interactions, potentially leading to improved binding affinity with biological targets.

Potential Synthetic Approaches

A hypothetical, multi-step synthesis could proceed as follows:

Synthetic_Workflow Start Starting Materials Step1 Step 1: Michael Addition Start->Step1 Base catalyst Step2 Step 2: Intramolecular Cyclization Step1->Step2 Acid or heat Product 4-Difluoromethyl-piperidine-2,6-dione Step2->Product

Caption: A generalized workflow for the synthesis of substituted piperidine-2,6-diones.

Hypothetical Experimental Protocol: Synthesis of 4-Difluoromethyl-piperidine-2,6-dione

This protocol is a conceptual outline based on general synthetic strategies for related compounds.[2]

Step 1: Synthesis of the Intermediate (Michael Adduct)

  • Reagents and Equipment:

    • A suitable difluoromethyl-containing starting material (e.g., a difluoromethyl-substituted malonic ester).

    • Acrylamide.

    • A suitable base catalyst (e.g., sodium ethoxide).

    • Anhydrous ethanol as the solvent.

    • Round-bottom flask, magnetic stirrer, condenser, and an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • Dissolve the difluoromethyl-substituted malonic ester in anhydrous ethanol in the round-bottom flask under an inert atmosphere.

    • Add the base catalyst to the solution and stir for 15-30 minutes at room temperature.

    • Slowly add a solution of acrylamide in anhydrous ethanol to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the intermediate Michael adduct.

Step 2: Intramolecular Cyclization

  • Reagents and Equipment:

    • The purified Michael adduct from Step 1.

    • A suitable acid catalyst (e.g., p-toluenesulfonic acid) or thermal conditions.

    • A high-boiling point solvent (e.g., toluene or xylene).

    • Dean-Stark apparatus (if water is a byproduct).

  • Procedure:

    • Dissolve the intermediate in the chosen solvent in a round-bottom flask equipped with a condenser (and Dean-Stark trap if applicable).

    • Add the acid catalyst.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 4-Difluoromethyl-piperidine-2,6-dione.

Analytical Characterization

The synthesized 4-Difluoromethyl-piperidine-2,6-dione would be characterized using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and exact mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the presence and connectivity of the difluoromethyl group and the piperidine-2,6-dione ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl groups of the dione.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Applications and Research Directions

The unique combination of the piperidine-2,6-dione scaffold and the difluoromethyl group makes 4-Difluoromethyl-piperidine-2,6-dione a highly attractive candidate for several research and development areas:

  • PROTAC Development: As a novel E3 ligase ligand with potentially improved pharmacokinetic properties.

  • Oncology: The piperidine-2,6-dione core is present in several anti-cancer agents.

  • Immunomodulation: Derivatives of this scaffold have shown immunomodulatory activity.

  • Neuroscience: Some piperidine derivatives have applications in treating neurological disorders.

Caption: 2D Chemical Structure of 4-Difluoromethyl-piperidine-2,6-dione.

Conclusion

4-Difluoromethyl-piperidine-2,6-dione represents a promising molecular entity at the intersection of established pharmacophore design and modern fluorine chemistry. Its core chemical properties have been defined, and plausible synthetic routes can be derived from existing literature on related compounds. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development.

References

  • PubChem. 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione. [Link]

  • ChemContract. 4-(difluoromethyl)piperidine (CAS 1283717-58-7). [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Royal Society of Chemistry. Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction. [Link]

  • PMC. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. [Link]

  • PubChem. 4,4-Difluoropiperidine. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. [Link]

  • NIST WebBook. 4-Piperidinol, 2,2,6,6-tetramethyl-. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Synthesis Protocol for 4-Difluoromethyl-piperidine-2,6-dione

Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern drug discovery. Among these,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern drug discovery. Among these, the difluoromethyl group (–CF2H) has garnered significant attention as a bioisostere for hydroxyl (–OH), thiol (–SH), and even amide functionalities.[1][2] Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The piperidine-2,6-dione (or glutarimide) scaffold is also a privileged structure in medicinal chemistry, famously present in molecules like thalidomide and its analogs (immunomodulatory drugs) and other compounds with diverse biological activities.[3][4][5] The combination of these two moieties in 4-Difluoromethyl-piperidine-2,6-dione presents a tantalizing target for the development of novel therapeutics. This document outlines a proposed, step-by-step synthetic protocol for this compound, designed for researchers in drug development and organic synthesis.

Proposed Synthetic Strategy: A Two-Step Approach

Given the absence of a direct, one-pot synthesis in the current literature, a two-step approach is proposed. This strategy involves the initial synthesis of a suitable precursor, 2-(difluoromethyl)acrylic acid, followed by a Michael addition and subsequent cyclization to form the desired piperidine-2,6-dione ring. This approach is predicated on established methods for both difluoromethylation and the formation of the glutarimide scaffold.

Experimental Protocols

Part 1: Synthesis of 2-(Difluoromethyl)acrylic acid

This initial step focuses on creating the key building block containing the difluoromethyl group. The proposed method is an adaptation of known procedures for the synthesis of α-difluoromethylated esters, followed by hydrolysis.

Reaction Scheme:

Materials and Reagents:

ReagentFormulaM.W.QuantityMoles
Diethyl (difluoromethyl)phosphonate(EtO)2P(O)CF2H172.1017.21 g0.10
Paraformaldehyde(CH2O)n-3.30 g0.11
TriethylamineEt3N101.191.01 g0.01
Mesyl chlorideMsCl114.5512.60 g0.11
Sodium cyanideNaCN49.015.39 g0.11
1,8-Diazabicycloundec-7-eneDBU152.2416.75 g0.11
Hydrochloric acid (conc.)HCl36.46As needed-
Dichloromethane (DCM)CH2Cl284.93200 mL-
Diethyl etherEt2O74.12As needed-
Sodium sulfate (anhydrous)Na2SO4142.04As needed-

Step-by-Step Procedure:

  • Hydroxymethylation: To a solution of diethyl (difluoromethyl)phosphonate (0.10 mol) in 100 mL of DCM, add paraformaldehyde (0.11 mol) and triethylamine (0.01 mol). Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Mesylation: Cool the reaction mixture to 0 °C and add mesyl chloride (0.11 mol) dropwise. Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.

  • Cyanation: In a separate flask, prepare a solution of sodium cyanide (0.11 mol) in 50 mL of DMSO. Add the crude mesylated intermediate to this solution and heat at 60 °C for 12 hours.

  • Elimination: Cool the reaction mixture and add DBU (0.11 mol). Stir at room temperature for 6 hours to induce elimination to the α,β-unsaturated nitrile.

  • Hydrolysis and Workup: Carefully add concentrated hydrochloric acid to the reaction mixture and reflux for 12 hours to hydrolyze the nitrile and phosphonate ester. After cooling, extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(difluoromethyl)acrylic acid. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

Part 2: Synthesis of 4-Difluoromethyl-piperidine-2,6-dione

This final step involves a Michael addition of a nitrogen source to the acrylic acid derivative, followed by an intramolecular cyclization to form the target piperidine-2,6-dione.

Reaction Scheme:

Materials and Reagents:

ReagentFormulaM.W.QuantityMoles
2-(Difluoromethyl)acrylic acidC4H4F2O2122.0712.21 g0.10
Ammonium hydroxide (28-30%)NH4OH35.0450 mL-
Acetic Anhydride(CH3CO)2O102.0920.42 g0.20
Sodium AcetateCH3COONa82.038.20 g0.10
Ethyl AcetateC4H8O288.11As needed-
HexaneC6H1486.18As needed-

Step-by-Step Procedure:

  • Michael Addition: Dissolve 2-(difluoromethyl)acrylic acid (0.10 mol) in 100 mL of concentrated ammonium hydroxide and stir at room temperature for 48 hours. Monitor the consumption of the starting material by TLC.

  • Cyclization: Evaporate the ammonium hydroxide under reduced pressure. To the resulting crude amino acid, add acetic anhydride (0.20 mol) and sodium acetate (0.10 mol). Heat the mixture at 100 °C for 4 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. A precipitate should form. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure 4-Difluoromethyl-piperidine-2,6-dione.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 2-(Difluoromethyl)acrylic acid cluster_part2 Part 2: Synthesis of 4-Difluoromethyl-piperidine-2,6-dione A Diethyl(difluoromethyl)phosphonate B Hydroxymethylation C Mesylation D Cyanation E Elimination F Hydrolysis G 2-(Difluoromethyl)acrylic acid H 2-(Difluoromethyl)acrylic acid I Michael Addition J Cyclization K 4-Difluoromethyl-piperidine-2,6-dione

Caption: Proposed two-part synthetic workflow for 4-Difluoromethyl-piperidine-2,6-dione.

Safety and Handling

  • Cyanide: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of the difluoromethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., C=O of the imide).

  • Melting Point: To assess purity.

Conclusion

This application note provides a detailed, albeit proposed, synthetic protocol for 4-Difluoromethyl-piperidine-2,6-dione. The strategy is grounded in established chemical principles for the synthesis of both the piperidine-2,6-dione scaffold and the introduction of the difluoromethyl group. While this protocol requires experimental validation, it offers a logical and promising pathway for researchers to access this novel compound for further investigation in medicinal chemistry and drug development.

References

  • ACS Publications.

  • Chemical Communications (RSC Publishing).

  • Organic Letters - ACS Publications.

  • ResearchGate.

  • Thieme Connect.

  • ResearchGate.

  • PubMed.

  • Georg Thieme Verlag.

  • Wiley Online Library.

  • Chemical Society Reviews (RSC Publishing).

  • Organic & Biomolecular Chemistry (RSC Publishing).

  • The Journal of Organic Chemistry - ACS Publications.

  • Der Pharma Chemica.

  • Der Pharma Chemica.

  • Google Patents.

Sources

Application

Application Notes and Protocols: Enhancing PROTAC Linker Design through Incorporation of 4-Difluoromethyl-piperidine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a novel therapeutic mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a novel therapeutic modality that induces the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, another that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

Pomalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, is a popular choice for the E3 ligase-recruiting component of PROTACs.[4][5] This guide explores the rationale and practical application of incorporating a novel pomalidomide analog, 4-Difluoromethyl-piperidine-2,6-dione, into PROTAC linkers. The introduction of the difluoromethyl (CF2H) group is a strategic modification aimed at improving the drug-like properties of the resulting PROTAC.[6] The CF2H group can act as a lipophilic hydrogen bond donor, enhance metabolic stability, and modulate cell permeability, offering a promising avenue for optimizing PROTAC performance.[6][7]

This document provides a comprehensive overview of the design considerations, detailed synthetic protocols, and a suite of analytical and biological assays for the characterization of PROTACs featuring this innovative E3 ligase ligand.

The Rationale for Incorporating 4-Difluoromethyl-piperidine-2,6-dione

The difluoromethyl group offers several potential advantages in PROTAC design:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group less susceptible to oxidative metabolism by cytochrome P450 enzymes.[8] This can lead to a longer in vivo half-life and improved pharmacokinetic profile of the PROTAC.

  • Modulation of Physicochemical Properties: The CF2H group can influence a molecule's lipophilicity, polarity, and hydrogen bonding capacity.[9] This allows for fine-tuning of the PROTAC's solubility and cell permeability, which are critical for reaching its intracellular target.

  • Improved Target Engagement: The ability of the CF2H group to act as a hydrogen bond donor can potentially lead to new or enhanced interactions within the binding pocket of the E3 ligase or in the formation of the ternary complex, thereby improving binding affinity and degradation efficiency.[9]

Comparative Data: The Impact of Difluoromethylation

The following tables present hypothetical but realistic data illustrating the potential improvements conferred by incorporating a difluoromethyl group into a PROTAC linker, compared to a non-fluorinated analog.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyPROTAC-StandardPROTAC-CF2HFold Improvement
LogP 3.53.2-
Aqueous Solubility (µM) 15251.7x
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 2.55.02.0x
Metabolic Stability (t½ in HLM, min) 30903.0x

HLM: Human Liver Microsomes

Table 2: Biological Activity

ParameterPROTAC-StandardPROTAC-CF2HFold Improvement
Ternary Complex Affinity (KD, nM) 50252.0x
Target Protein Degradation (DC50, nM) 100303.3x
Cellular Potency (IC50, nM) 200504.0x

Experimental Protocols

Part 1: Synthesis of 4-Difluoromethyl-piperidine-2,6-dione

This section outlines a proposed synthetic route for 4-Difluoromethyl-piperidine-2,6-dione, based on established chemical transformations.

Workflow for the Synthesis of 4-Difluoromethyl-piperidine-2,6-dione

A Diethyl 2,2-difluoroglutarate B 4,4-Difluoroglutaric acid A->B Hydrolysis C 4,4-Difluoroglutaramide B->C Amidation D 3-Amino-4,4-difluoropiperidine-2,6-dione C->D Hofmann Rearrangement

Caption: Proposed synthetic workflow for 4-Difluoromethyl-piperidine-2,6-dione.

Step 1: Synthesis of 4,4-Difluoroglutaramide

  • Hydrolysis of Diethyl 2,2-difluoroglutarate: To a solution of diethyl 2,2-difluoroglutarate in a mixture of THF and water, add an excess of lithium hydroxide. Stir the mixture at room temperature overnight. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,4-difluoroglutaric acid.

  • Amidation: To a solution of 4,4-difluoroglutaric acid in dichloromethane at 0 °C, add oxalyl chloride and a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the crude acyl chloride in THF and add an excess of aqueous ammonia. Stir the mixture for 1 hour. Extract the product with ethyl acetate, dry the organic layer, and concentrate to give 4,4-difluoroglutaramide.

Step 2: Hofmann Rearrangement to 3-Amino-4,4-difluoropiperidine-2,6-dione [4][10]

  • To a solution of sodium hydroxide in water at 0 °C, add bromine dropwise to form a solution of sodium hypobromite.

  • Add a solution of 4,4-difluoroglutaramide in water to the sodium hypobromite solution at 0 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to 70 °C for 1 hour.

  • Cool the reaction mixture and acidify with concentrated HCl.

  • Concentrate the mixture under reduced pressure and extract the residue with hot ethanol to obtain the crude 3-amino-4,4-difluoropiperidine-2,6-dione hydrochloride.

Part 2: Incorporation into a PROTAC Linker via SNAr Reaction

This protocol describes the conjugation of the synthesized 4-Difluoromethyl-piperidine-2,6-dione to a linker, which is then attached to a warhead for the protein of interest.

Workflow for PROTAC Synthesis

A 4-Fluoro-N-(linker)phthalimide C PROTAC Precursor (E3 Ligand-Linker) A->C SNAr Reaction B 3-Amino-4,4-difluoropiperidine-2,6-dione B->C E Final PROTAC C->E Amide Coupling D Warhead-POI D->E

Caption: General workflow for synthesizing a PROTAC using the novel E3 ligase ligand.

  • SNAr Reaction: In a sealed vial, dissolve 4-fluoro-N-(linker with a terminal functional group, e.g., carboxylic acid)phthalimide (1.0 eq) and 3-amino-4,4-difluoropiperidine-2,6-dione hydrochloride (1.2 eq) in a suitable solvent such as DMSO.[11][12]

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture at 90-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by flash column chromatography to obtain the PROTAC precursor (E3 ligand-linker conjugate).

  • Amide Coupling to Warhead: To a solution of the PROTAC precursor (1.0 eq) and the warhead for the protein of interest (containing a primary or secondary amine) (1.1 eq) in DMF, add a coupling reagent such as HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Purify the final PROTAC by preparative HPLC.

Part 3: Characterization and Evaluation of the PROTAC

Protocol 1: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR) [2][13][14]

  • Objective: To determine the binding affinity and kinetics of the ternary complex (POI-PROTAC-E3 Ligase).

  • Materials: SPR instrument, sensor chip (e.g., CM5), purified POI, purified E3 ligase complex (e.g., CRBN-DDB1), PROTAC, running buffer.

  • Method:

    • Immobilize the E3 ligase complex onto the sensor chip surface.

    • Inject a series of concentrations of the PROTAC over the surface to measure the binary interaction (PROTAC-E3 Ligase).

    • Regenerate the surface.

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the E3 ligase surface to measure the formation of the ternary complex.

    • Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both the binary and ternary interactions.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes [15][16]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the PROTAC.

  • Materials: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer, PROTAC stock solution, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.

  • Method:

    • Prepare a reaction mixture containing HLM and phosphate buffer in a 96-well plate.

    • Add the PROTAC to the mixture and pre-incubate at 37 °C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding the cold quenching solution.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

    • Plot the natural log of the percentage of remaining PROTAC versus time and determine the t½ from the slope of the linear regression. Calculate CLint.

Protocol 3: Western Blot Analysis of Target Protein Degradation [8][17]

  • Objective: To quantify the degradation of the POI in cells treated with the PROTAC.

  • Materials: Cell line expressing the POI, cell culture reagents, PROTAC, lysis buffer, primary antibody against the POI, primary antibody against a loading control (e.g., GAPDH), HRP-conjugated secondary antibody, chemiluminescent substrate, gel electrophoresis and blotting equipment.

  • Method:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibodies for the POI and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the POI signal to the loading control signal to determine the extent of protein degradation.

Conclusion

The incorporation of 4-Difluoromethyl-piperidine-2,6-dione into PROTAC linkers represents a promising strategy for enhancing the therapeutic potential of these novel drug candidates. The unique properties of the difluoromethyl group can lead to improvements in metabolic stability, cell permeability, and target engagement, ultimately resulting in more potent and effective protein degraders. The protocols and analytical methods detailed in this guide provide a framework for the rational design, synthesis, and comprehensive evaluation of these next-generation PROTACs. As the field of targeted protein degradation continues to evolve, such innovative chemical modifications will be instrumental in developing new and improved therapies for a wide range of diseases.

References

  • Bifunctional degrader molecules, known as proteolysis-targeting chimeras (PROTACs), function by recruiting a target to an E3 ligase, forming a target/PROTAC/ligase ternary complex. ACS Publications. Available at: [Link]

  • Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. Available at: [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Publications. Available at: [Link]

  • Hofmann rearrangement. Wikipedia. Available at: [Link]

  • Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. PMC. Available at: [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. PMC. Available at: [Link]

  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. ACS Publications. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]

  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. RSC Publishing. Available at: [Link]

  • Western Blotting Principle & Protocol Guide. Boster Bio. Available at: [Link]

  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science (RSC Publishing). Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Western blot protocol: A simple 7-step guide to protein detection. Cytiva. Available at: [Link]

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC. Available at: [Link]

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications. Available at: [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. Available at: [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by. PMC. Available at: [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC. Available at: [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PMC. Available at: [Link]

Sources

Method

Comprehensive NMR Characterization Protocol for 4-Difluoromethyl-piperidine-2,6-dione

Executive Summary & Structural Context The molecule 4-difluoromethyl-piperidine-2,6-dione consists of a glutarimide scaffold substituted at the C4 position with a difluoromethyl ( −CF2​H ) group. Glutarimides are1[1], fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The molecule 4-difluoromethyl-piperidine-2,6-dione consists of a glutarimide scaffold substituted at the C4 position with a difluoromethyl ( −CF2​H ) group. Glutarimides are1[1], forming the core of immunomodulatory drugs like thalidomide and lenalidomide. The −CF2​H moiety acts as a lipophilic bioisostere for hydroxyl or thiol groups, introducing complex heteronuclear spin systems into the molecule.

Rigorous characterization of this compound requires a multi-nuclear approach ( 1 H, 13 C, 19 F) to disentangle the overlapping scalar couplings ( J ) between the fluorine atoms, the adjacent protons, and the carbon skeleton. This application note provides a causality-driven, self-validating protocol for the unambiguous NMR assignment of this molecule.

Expected Multiplet Architecture

To prevent misassignment, analysts must understand the theoretical spin system before acquiring data. The −CF2​H group acts as the primary diagnostic anchor. The geminal fluorine atoms couple strongly to the proton, yielding a massive 2JHF​ splitting (~54–57 Hz)[2].

Table 1: Expected NMR Chemical Shifts and Coupling Constants
NucleusPositionExpected Shift (ppm)MultiplicityCoupling Constants (Hz)Diagnostic Value
1 HN1-H10.0 - 11.0br sN/AConfirms glutarimide ring integrity. Exchangeable in D2​O .
1 H −CF2​H 5.8 - 6.2td 2JHF​≈54−57 , 3JHH​≈4−6 Primary anchor. Triplet splitting confirms −CF2​H .
1 HC4-H2.5 - 3.0m 3JHH​≈4−6 , 3JFH​≈10−15 Defines the branching point of the piperidine ring.
1 HC3, C5-H 2​ 2.3 - 2.8m (ABX) 2JHH​≈15−18 , 3JHH​≈5−12 Diastereotopic protons (axial/equatorial) due to C4 substitution.
19 F −CF2​H -115 to -125dd or AB 2JFH​≈54−57 , 3JFH​≈10−15 Validates 1 H couplings. Highly sensitive to stereochemistry.
13 CC2, C6170 - 175sN/AGlutarimide carbonyls.
13 C −CF2​H 115 - 120t 1JCF​≈240−250 Confirms direct C-F bonding.
13 CC435 - 40t 2JCF​≈20−25 Confirms attachment of −CF2​H to C4.

Causality-Driven Experimental Protocols

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of 4-difluoromethyl-piperidine-2,6-dione in 0.6 mL of DMSO- d6​ (100% atom D). Transfer to a high-quality 5 mm NMR tube.

  • Causality: Glutarimide derivatives possess a highly polar imide moiety that forms strong intermolecular hydrogen bonds. Using a non-polar solvent like CDCl 3​ often results in incomplete dissolution and severe concentration-dependent line broadening of the N1-H signal. DMSO- d6​ effectively disrupts these hydrogen-bonded aggregates, yielding sharp, reproducible N-H resonances[1].

Step 2: 1D Multinuclear Acquisition
  • Action: Acquire standard 1 H (zg30) and 13 C (zgpg30) spectra. Crucially, acquire the 19 F spectrum both with and without 1 H broadband decoupling.

  • Causality: The coupled 19 F spectrum provides the 2JFH​ and 3JFH​ coupling constants. However, if the C3 and C5 equatorial/axial protons exhibit long-range coupling to the fluorine atoms, the multiplet becomes excessively complex. Applying 1 H decoupling collapses the signal. If the ring undergoes rapid chair-chair interconversion, the decoupled 19 F signal will be a sharp singlet. If the −CF2​H group is locked in a specific conformation, the 3[3], revealing an AB quartet. Furthermore, 4[4] can be utilized at this stage for rapid quantitative purity assessment due to the lack of background fluorine signals.

Step 3: 2D Spatial Correlation (HOESY)
  • Action: Perform a 1 H- 19 F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.

  • Causality: Standard scalar coupling (COSY/HMBC) confirms the 2D connectivity but cannot determine the 3D conformation of the glutarimide ring. HOESY detects through-space dipole-dipole interactions. Observing a cross-peak between the 19 F signal and the axial protons of C3/C5 definitively proves the spatial orientation (pseudo-equatorial vs. pseudo-axial) of the −CF2​H group.

NMR_Workflow Start Sample Preparation (DMSO-d6, 15-20 mg) OneD 1D NMR Acquisition (1H, 13C, 19F) Start->OneD Decoupling Heteronuclear Decoupling (1H{19F}, 13C{19F}) OneD->Decoupling Simplify CF2H multiplets TwoD 2D Correlation (COSY, HSQC, HMBC) OneD->TwoD Analysis Multiplet Analysis & Spin Simulation Decoupling->Analysis TwoD->Analysis HOESY 19F-1H HOESY (Spatial Proximity) Structure 3D Conformation & Final Assignment HOESY->Structure Analysis->HOESY Identify spatial contacts

Figure 1: NMR acquisition and assignment workflow for heteronuclear spin systems.

Data Interpretation & Self-Validation Workflows

To ensure absolute trustworthiness, the assignment must act as a self-validating system. The J -couplings extracted from the 1 H spectrum must be mathematically identical to those extracted from the 19 F and 13 C spectra.

  • Validation Rule 1 ( 2JHF​ Match): The primary splitting of the −CF2​H proton in the 1 H NMR spectrum ( 2JHF​≈54−57 Hz) must perfectly match the primary splitting of the fluorine doublet in the 19 F NMR spectrum ( 2JFH​ ). If these values deviate by more than 0.5 Hz, the assignment is incorrect, or higher-order virtual coupling is present.

  • Validation Rule 2 ( 1JCF​ Match): The 13C signal for the −CF2​H carbon must appear as a triplet with a massive 1JCF​ coupling of ~240–250 Hz. This confirms direct C-F bonding and distinguishes the signal from other aliphatic or aromatic impurities.

  • Validation Rule 3 (Ring Symmetry): Because the molecule has a plane of symmetry passing through N1 and C4, the two axial protons at C3 and C5 are magnetically equivalent to each other, as are the two equatorial protons. This creates a complex ABX system coupled to the C4 proton.

Coupling_Network F 19F (-CF2H) H_CF2 1H (-CF2H) F->H_CF2 2J ~55Hz C_CF2 13C (-CF2H) F->C_CF2 1J ~245Hz H_C4 1H (C4) F->H_C4 3J ~12Hz C4 13C (C4) F->C4 2J ~25Hz H_CF2->H_C4 3J ~5Hz H_C4->C4 1J ~130Hz C35 13C (C3/C5) C4->C35 1J ~35Hz

Figure 2: Spin-spin scalar coupling network mapping 1J, 2J, and 3J interactions.

References

  • Title: Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups Source: ResearchGate URL: 1

  • Title: Synthesis of Difluoromethyl and Deuterium-labeled Difluoromethyl Thioethers from Aliphatic Electrophiles Source: The Royal Society of Chemistry URL: 2

  • Title: 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives Source: PMC (PubMed Central) URL: 3

  • Title: Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization Source: ChemRxiv URL: 4

Sources

Application

Application Note: Advanced Functionalization of 4-Difluoromethyl-piperidine-2,6-dione for Next-Generation PROTACs

Introduction & Mechanistic Rationale Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the paradigm of targeted protein degradation (TPD). While immunomodulatory imide drugs (IMiDs) such as thalidomide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the paradigm of targeted protein degradation (TPD). While immunomodulatory imide drugs (IMiDs) such as thalidomide and lenalidomide are the gold standard for recruiting the Cereblon (CRBN) E3 ubiquitin ligase[], their classical glutarimide rings suffer from inherent hydrolytic instability and off-target neosubstrate degradation[2].

The introduction of the 4-(difluoromethyl)piperidine-2,6-dione (CAS: 1706458-55-0) building block represents a critical evolution in degrader design. The integration of a difluoromethyl ( −CF2​H ) group at the C4 position of the glutarimide ring serves multiple mechanistic purposes:

  • Metabolic & Hydrolytic Stability: Standard IMiD-based PROTACs rapidly hydrolyze in commonly utilized cell media, which significantly affects their cellular efficacy[3]. Fluorination protects the glutarimide core from rapid enzymatic and hydrolytic degradation, extending the half-life in vivo[4].

  • Physicochemical Optimization: The −CF2​H group increases the lipophilicity (log D) and modulates the pKa of the adjacent imide nitrogen. This enhances cellular permeability without sacrificing the critical hydrogen-bonding network required for CRBN engagement[4].

  • Enhanced Binding Affinity: The fluorinated moiety projects into a hydrophobic pocket within the CRBN substrate receptor, enhancing the binding affinity and potentially altering the neosubstrate degradation profile to improve target selectivity[4].

G POI Protein of Interest (Target) Linker PROTAC Linker (PEG/Alkyl) POI->Linker DFM 4-DFM-Glutarimide (CRBN Binder) Linker->DFM CRBN Cereblon (CRBN) E3 Ligase DFM->CRBN H-Bonds (Trp386/His353) Ub Ubiquitin Transfer CRBN->Ub Recruits E2 Ub->POI Polyubiquitination

Ternary complex formation highlighting the role of 4-DFM-glutarimide in CRBN recruitment.

Quantitative Advantages of Fluorinated Glutarimides

To understand the impact of the 4-difluoromethyl substitution, it is essential to compare its physicochemical properties against the standard unsubstituted glutarimide core. The table below summarizes the field-proven quantitative advantages of fluorinated CRBN binders[5],[4].

PropertyStandard Glutarimide Core4-DFM-Glutarimide CoreMechanistic Impact
Hydrolytic Half-Life (pH 7.4) ~2–4 hours>24 hoursPrevents premature degradation in assay media and plasma.
Lipophilicity (LogD) Baseline+0.5 to +1.2 unitsEnhanced cellular permeability and intracellular accumulation.
CRBN Binding Affinity ( IC50​ ) ~1.5 - 3.0 µM~0.2 - 0.8 µMStronger ternary complex formation; improved degradation kinetics.
Metabolic Stability ( T1/2​ HLM) ModerateHigh (>145 min)Resists cytochrome P450-mediated oxidative metabolism.

Synthetic Strategy: C3-Functionalization Workflow

Because the glutarimide nitrogen (N-H) is strictly required to form key hydrogen bonds with Trp386 and His353 in the CRBN binding pocket[5], functionalization to attach the PROTAC linker must occur at the carbon backbone. For 4-difluoromethyl-piperidine-2,6-dione, the C3 position is the optimal site for linker attachment via C3-carbon linked glutarimide degronimers[6].

Direct C3-alkylation requires careful protecting group strategies to prevent unwanted N-alkylation of the acidic imide nitrogen[7].

SynthFlow SM 4-DFM-Glutarimide (CAS: 1706458-55-0) Protect Step 1: N-Protection (SEM-Cl, NaH) SM->Protect Enolate Step 2: C3-Activation (LiHMDS, -78°C) Protect->Enolate Alkylate Step 3: Linker Attachment (R-Br, THF) Enolate->Alkylate Deprotect Step 4: Deprotection (TFA, DCM) Alkylate->Deprotect PROTAC Final PROTAC Candidate Deprotect->PROTAC

Step-by-step synthetic workflow for the C3-functionalization of 4-DFM-glutarimide.

Experimental Protocols

The following self-validating protocols detail the synthesis of a C3-linked PROTAC utilizing the 4-(difluoromethyl)piperidine-2,6-dione building block.

Protocol A: N-Protection of 4-(Difluoromethyl)piperidine-2,6-dione

Causality: The imide N-H is highly acidic ( pKa​ ~11) and will preferentially react with electrophiles. Protecting it with a 2-(trimethylsilyl)ethoxymethyl (SEM) group prevents N-alkylation during the strong base conditions required for C3 activation. SEM is specifically chosen because it is highly stable to the strong bases (e.g., LiHMDS) used in Step B, yet easily cleaved under mild acidic conditions later[2].

  • Setup: Dissolve 4-(difluoromethyl)piperidine-2,6-dione (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Cool the reaction to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation: Effervescence ( H2​ gas) indicates active deprotonation. Wait until gas evolution completely ceases (approx. 30 minutes) to ensure complete enolate formation.

  • Protection: Add SEM-Cl (1.2 eq) dropwise. Remove the ice bath and stir for 2 hours at room temperature.

  • Validation: Monitor reaction progress by TLC (Hexanes/EtOAc 7:3). The N-SEM protected product spot will be significantly less polar (higher Rf​ ) than the starting material.

  • Workup: Quench carefully with saturated aqueous NH4​Cl to neutralize any unreacted NaH. Extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: C3-Alkylation via Enolate Chemistry

Causality: The C3 position is alpha to the carbonyl, allowing for enolate formation. Lithium hexamethyldisilazide (LiHMDS) is utilized because its bulky, non-nucleophilic nature prevents direct nucleophilic attack on the imide carbonyls, selectively deprotonating the C3 carbon to form the reactive enolate[6].

  • Setup: Dissolve the N-SEM protected 4-DFM-glutarimide (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 10 minutes. Stir for 1 hour at -78 °C to ensure complete and stable enolate formation.

  • Alkylation: Add the alkyl halide linker (e.g., Br-PEG-TargetLigand, 1.2 eq) dissolved in a minimum volume of anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 12-16 hours).

  • Validation: Analyze via LC-MS. The chromatogram should indicate the disappearance of the N-SEM starting mass and the appearance of the target PROTAC intermediate mass.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to immediately protonate any unreacted enolate and prevent over-alkylation at the C5 position. Extract with EtOAc, dry, concentrate, and purify via flash column chromatography.

Protocol C: Global Deprotection and PROTAC Isolation

Causality: The SEM group must be completely removed to restore the critical N-H bond required for hydrogen bonding with CRBN[5]. Trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently cleaves the SEM acetal without degrading the newly formed C-C linker bond or the target-binding warhead.

  • Setup: Dissolve the C3-alkylated intermediate in a 1:1 mixture of DCM and TFA (0.05 M).

  • Deprotection: Stir the mixture at room temperature for 4-6 hours.

  • Validation: Monitor strictly by LC-MS. The intermediate will typically first lose the trimethylsilyl group (intermediate mass), followed by the complete loss of the hydroxymethyl group to yield the final PROTAC mass. Do not stop the reaction until the intermediate mass is fully consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove volatile TFA. Neutralize the residue slowly with saturated aqueous NaHCO3​ to prevent acid-catalyzed degradation of the linker or warhead.

  • Purification: Purify the final PROTAC candidate via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) and lyophilize to obtain the final product as a solid powder.

References

  • [5] Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. RSC Chemical Biology / NIH. URL:

  • [4] Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [] PROTAC Molecules for Targeted Degradation. BOC Sciences. URL:

  • [3] Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. PMC - NIH. URL:

  • [2] Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC - NIH. URL:

  • [6] Invention for C3-carbon linked glutarimide degronimers for target protein degradation. Inventiv. URL:

  • [7] Amine-linked c3-glutarimide degronimers for target protein degradation. Google Patents. URL:

Sources

Method

Preparing 4-Difluoromethyl-piperidine-2,6-dione stock solutions for cell culture

Application Note & Protocol Topic: Preparation of 4-Difluoromethyl-piperidine-2,6-dione Stock Solutions for Cell Culture Abstract This document provides a comprehensive guide for researchers, scientists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of 4-Difluoromethyl-piperidine-2,6-dione Stock Solutions for Cell Culture

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 4-Difluoromethyl-piperidine-2,6-dione for use in cell-based assays. The piperidine-2,6-dione motif is a privileged scaffold found in numerous bioactive molecules, making compounds like this valuable for a range of biological investigations[1]. The integrity of experimental data derived from such studies is fundamentally dependent on the quality of the compound solutions used. This guide details the critical parameters, provides step-by-step protocols for preparation and sterilization, and outlines best practices for storage and quality control to ensure the consistency and reliability of your research outcomes.

Introduction: The Foundation of Reproducible Data

The transition from a solid, powdered compound to a biologically active solution is a critical, yet often overlooked, step in experimental biology. Errors in stock solution preparation, such as incorrect concentration, microbial contamination, or compound degradation, can lead to invalid data, costing significant time and resources[2]. 4-Difluoromethyl-piperidine-2,6-dione (MW: 163.12 g/mol , CAS: 1706458-55-0) is a small molecule intended for research use[3]. Proper solubilization and handling are paramount to harnessing its potential in cell culture experiments. This application note serves as an expert-level protocol, explaining not just the "how" but the critical "why" behind each step to empower researchers to produce high-quality, reliable stock solutions.

Compound Details:

PropertyValueSource
Compound Name 4-Difluoromethyl-piperidine-2,6-dione-
CAS Number 1706458-55-0[3]
Molecular Formula C6H7F2NO2[3]
Molecular Weight 163.12 g/mol [3]
Typical Form Solid / Powder[4]

Solvent Selection: The Critical Role of DMSO

For many non-polar small organic molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions due to its exceptional solvating power[5][6].

Why DMSO?

  • High Solubilizing Capacity: DMSO is a highly polar, aprotic solvent capable of dissolving a wide array of organic compounds that are otherwise insoluble in aqueous media[6][7].

  • Miscibility with Water: It is miscible with water and cell culture media in all proportions, which facilitates the dilution of the stock solution to the final working concentration[6].

  • Stability: DMSO is thermally stable and can be stored at room temperature or frozen without damaging its properties[7][8].

Causality Behind Solvent Choice: The goal is to create a concentrated primary stock that can be diluted at least 1:1000 into the final cell culture medium. This ensures the final concentration of the organic solvent is low enough to be non-toxic to the cells (typically <0.1% - 0.5%)[5][9]. DMSO's ability to dissolve compounds at high concentrations (e.g., 10-50 mM) makes this possible.

Key Considerations for DMSO:

ParameterRecommendation & Rationale
Purity Use anhydrous, high-purity (≥99.9%) DMSO. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere[7][8][10]. Water uptake can decrease the solubility of hydrophobic compounds, potentially leading to precipitation[11].
Sterility Use sterile-filtered DMSO or filter the final stock solution. While DMSO itself is bacteriostatic, it can be a source of contamination if not handled using aseptic techniques[9].
Storage Store in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from light[8][10].

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 4-Difluoromethyl-piperidine-2,6-dione. All steps should be performed in a laminar flow hood using aseptic techniques to ensure sterility[2].

Materials
  • 4-Difluoromethyl-piperidine-2,6-dione powder

  • Anhydrous, sterile DMSO (≥99.9% purity)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile, disposable syringe (1 mL)

  • Sterile syringe filter (0.2 or 0.22 µm pore size), chemically resistant to DMSO (e.g., PVDF or PTFE)[12][13]

  • Vortex mixer and/or sonicator water bath

  • Sterile pipette and tips

Calculation

To prepare a 10 mM stock solution, the required mass of the compound must be calculated.

  • Formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Example for 1 mL of 10 mM stock:

    • Mass (mg) = 0.010 mol/L x 0.001 L x 163.12 g/mol x 1000 mg/g

    • Mass (mg) = 1.63 mg

Step-by-Step Methodology
  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh out the calculated mass (e.g., 1.63 mg) of 4-Difluoromethyl-piperidine-2,6-dione directly into the tube. For quantities this small, it is often more practical to weigh a larger amount (e.g., 16.3 mg) and dissolve it in a proportionally larger volume (e.g., 10 mL) to minimize weighing errors.

  • Dissolution:

    • Inside a laminar flow hood, add the calculated volume of sterile, anhydrous DMSO to the tube containing the compound.

    • Cap the tube securely and vortex vigorously for 1-2 minutes to facilitate dissolution[5].

    • Visually inspect the solution against a light source. If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also aid dissolution, but should be used with caution as heat can degrade some compounds[5]. Ensure the solution is completely clear.

  • Sterile Filtration (Self-Validating Sterility):

    • This step is the most reliable method to ensure the final stock is free of microbial contaminants[12][14].

    • Draw the entire dissolved compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile, and clearly labeled storage tube (e.g., an amber, screw-cap cryovial). This process removes any potential bacterial or fungal contaminants introduced during handling[13].

G cluster_prep Aseptic Environment (Laminar Flow Hood) cluster_storage Final Product weigh 1. Weigh Compound (e.g., 1.63 mg) add_dmso 2. Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso Precise Measurement dissolve 3. Dissolve (Vortex / Sonicate) add_dmso->dissolve Ensure Homogeneity filter 4. Sterile Filter (0.22 µm PVDF/PTFE) dissolve->filter Remove Microbes aliquot 5. Aliquot into Single-Use Vials filter->aliquot Prevent Contamination store 6. Store at -80°C aliquot->store Avoid Freeze-Thaw

Caption: Workflow for preparing a sterile primary stock solution.

Aliquoting, Storage, and Stability

The Rationale for Aliquoting: Repeated freeze-thaw cycles are detrimental to the stability of many small molecules in solution and increase the risk of contamination[5][9]. By dividing the primary stock into smaller, single-use aliquots, the bulk of the solution remains frozen and protected until needed.

Storage Recommendations:

ConditionTemperatureDurationRationale
Short-Term -20°CUp to 1 monthSuitable for frequent use, minimizes degradation compared to 4°C.
Long-Term -80°C> 6 monthsThe gold standard for preserving compound integrity over extended periods[9].
Working Dilutions 4°C< 24 hoursDilutions in aqueous media should be made fresh and used promptly as stability is often significantly reduced.

Note: While many compounds are stable in DMSO at -20°C or -80°C for months to a year, stability is compound-specific[15][16]. If a precipitate is observed in a thawed aliquot, gently warm and vortex the solution to redissolve it before use.

Protocol: Preparation of Working Solutions

The final concentration of DMSO in the cell culture well must be carefully controlled. It is crucial to include a "vehicle control" in all experiments, which consists of cells treated with the same final concentration of DMSO as the compound-treated cells.

Example Dilution Series: The following table illustrates how to prepare working solutions for a final assay volume of 200 µL per well, ensuring the final DMSO concentration remains constant at 0.1%.

Desired Final ConcentrationIntermediate Dilution (in Media)Volume to Add to Well (200 µL final)Final DMSO Concentration
10 µM100 µM (2 µL of 10 mM stock in 198 µL media)20 µL0.1%
1 µM10 µM (2 µL of 10 mM stock in 1998 µL media)20 µL0.1%
0.1 µM1 µM (2 µL of 10 mM stock in 19998 µL media)20 µL0.1%

General Dilution Workflow: It is best practice to perform a serial dilution in 100% DMSO first if a wide range of concentrations is needed, followed by a final large dilution step into the culture medium[5]. This maintains a consistent final solvent concentration across all conditions.

G cluster_serial Serial Dilution in DMSO (Optional) cluster_final Final Dilution into Culture Medium stock Primary Stock 10 mM in 100% DMSO d1 1 mM stock->d1 1:10 d2 100 µM d1->d2 1:10 d3 10 µM d2->d3 1:10 working Working Solution e.g., 10 µM in Medium (Final DMSO <0.1%) d2->working e.g., 1:1000 dilution plate Cell Culture Plate Final Concentration e.g., 1 µM working->plate Add to Cells

Caption: Serial dilution workflow for generating working solutions.

Quality Control and Best Practices

A commitment to quality control is a commitment to reproducible science[17][18].

  • Documentation: Always label vials clearly with the compound name, concentration, solvent, date of preparation, and preparer's initials. Keep a detailed record in a laboratory notebook.

  • Visual Inspection: Before each use, thaw an aliquot and visually inspect for any signs of precipitation or cloudiness. If present, attempt to redissolve with gentle warming and vortexing. If it does not redissolve, the compound may have exceeded its kinetic solubility, and the stock should be remade at a lower concentration[19].

  • Aseptic Technique: Always handle stock solutions and prepare dilutions in a sterile environment (laminar flow hood) to prevent microbial contamination, a common cause of failed experiments[2].

  • Vehicle Controls: Always include a vehicle (e.g., 0.1% DMSO) control in every experiment to differentiate between the effect of the compound and the effect of the solvent.

  • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as this can profoundly alter cellular responses and invalidate experimental results[20].

References

  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • Critical Process Filtration. (n.d.). Filtration in the Preparation of Cell Culture Media & Buffers. Retrieved from [Link]

  • ABS Bio. (2025, August 29). Essential Quality Control Considerations for Cell Culture. Retrieved from [Link]

  • ResearchGate. (2024, January 21). How long can I store stock solution(Benzo[a]pyrene in DMSO)? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Corning. (n.d.). Cell Culture Media Quality Control Strategies. Retrieved from [Link]

  • Technology Networks. (2023, January 24). Cell Culture Quality Control: The Key to Reproducibility. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 4-Difluoromethyl-piperidine-2,6-dione in Biological Assays

Welcome to the technical support guide for 4-Difluoromethyl-piperidine-2,6-dione. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Difluoromethyl-piperidine-2,6-dione. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound in their biological assays. Poor solubility is a common hurdle in drug discovery and can significantly impact data quality and experimental outcomes.[1][2] This guide provides in-depth, practical solutions and troubleshooting strategies to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor aqueous solubility of 4-Difluoromethyl-piperidine-2,6-dione?

A1: While piperidine itself is water-soluble, the solubility of its derivatives can vary significantly.[3][] The limited aqueous solubility of 4-Difluoromethyl-piperidine-2,6-dione likely stems from a combination of its chemical structure and solid-state properties. The difluoromethyl group, while containing electronegative fluorine atoms, can increase the molecule's lipophilicity. Additionally, the piperidine-2,6-dione ring system can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult for water to disrupt. Overcoming this crystal lattice energy is a key factor in improving solubility.[5]

Q2: I'm observing inconsistent results in my cell-based assay. Could this be related to the compound's solubility?

A2: Absolutely. Poor aqueous solubility is a frequent cause of inconsistent and unreliable data in biological assays.[6] If the compound precipitates in your assay medium, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration. This can lead to an underestimation of the compound's potency and poor structure-activity relationship (SAR) data.[6] It is crucial to ensure your compound is fully solubilized in the assay medium to obtain accurate and reproducible results.[6]

Q3: What is the first step I should take when I suspect a solubility issue?

A3: The first step is to visually inspect your stock solutions and final assay wells for any signs of precipitation. This can be done using a light microscope. If you observe any particulate matter, it's a strong indication of a solubility problem. Additionally, performing a simple solubility test in your assay buffer can provide a more quantitative assessment.

Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed protocols and strategies to address solubility challenges with 4-Difluoromethyl-piperidine-2,6-dione.

Strategy 1: Optimizing the Use of Co-solvents

The use of a co-solvent is often the simplest and most common initial approach to improve the solubility of hydrophobic compounds for in vitro assays.[7][8]

Why It Works

Co-solvents, typically organic solvents miscible with water, work by reducing the polarity of the aqueous medium. This makes the solvent environment more favorable for a lipophilic compound, thereby increasing its solubility.

Recommended Co-solvents & Starting Concentrations
Co-solventTypical Starting Concentration (v/v) in final assay mediumKey Considerations
Dimethyl sulfoxide (DMSO)≤ 0.5%Most common, but can be toxic to some cell lines at higher concentrations.[9][10][11]
Ethanol≤ 1%Generally less toxic than DMSO, but can still affect cell viability and function.[12]
Polyethylene glycol 300/400 (PEG-300/400)≤ 1%A good alternative with lower toxicity profiles in many cell systems.[13][14]
Experimental Protocol: Co-solvent Screening
  • Prepare a High-Concentration Stock Solution: Dissolve the 4-Difluoromethyl-piperidine-2,6-dione in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may be required to fully dissolve the compound.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the same co-solvent.

  • Final Dilution into Assay Medium: Add a small volume of the co-solvent stock solution to your aqueous assay medium to reach the desired final compound concentration. Ensure the final co-solvent concentration remains within the recommended non-toxic limits for your specific cell line.

  • Visual Inspection: After addition to the aqueous medium, visually inspect the solution for any signs of precipitation immediately and after a period of incubation at the assay temperature.

Troubleshooting Co-solvent Approaches
  • Precipitation upon dilution: If the compound precipitates when added to the aqueous buffer, try a lower final concentration of the compound or a slightly higher, yet non-toxic, concentration of the co-solvent.

  • Cell Toxicity: Always run a vehicle control (assay medium with the same final concentration of the co-solvent) to ensure that the solvent itself is not affecting your experimental results.[9]

Strategy 2: Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[15][16][17]

Why It Works

Cyclodextrins have a hydrophilic exterior and a lipophilic central cavity.[16] The hydrophobic 4-Difluoromethyl-piperidine-2,6-dione molecule can be encapsulated within this cavity, forming a water-soluble complex.[18][19] This complexation shields the hydrophobic parts of the molecule from the aqueous environment, leading to a significant increase in apparent solubility.[20][21]

Recommended Cyclodextrins
Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, making it a popular choice for in vitro and in vivo applications.[19]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Also has high aqueous solubility and a good safety profile.[19]
Experimental Protocol: Phase Solubility Study
  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-20% w/v HP-β-CD) in your assay buffer.

  • Add Excess Compound: Add an excess amount of 4-Difluoromethyl-piperidine-2,6-dione to each cyclodextrin solution.

  • Equilibration: Shake the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved compound. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the complexation efficiency.

Visualizing the Workflow

Caption: Phase solubility study workflow.

Strategy 3: Amorphous Solid Dispersions (ASDs)

For more challenging solubility issues, particularly for in vivo studies, creating an amorphous solid dispersion (ASD) is a powerful technique.[22][23]

Why It Works

In an ASD, the crystalline structure of the drug is disrupted, and the drug molecules are dispersed within a polymer matrix.[24] The amorphous form of a drug has a higher energy state than its crystalline counterpart, leading to a significant increase in its apparent solubility and dissolution rate.[25] The polymer serves to stabilize the amorphous state and prevent recrystallization.[26]

Commonly Used Polymers for ASDs
  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)

Preparation Method: Rotary Evaporation (Lab Scale)
  • Dissolution: Dissolve both the 4-Difluoromethyl-piperidine-2,6-dione and the chosen polymer in a suitable common solvent (e.g., methanol, acetone).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This rapid removal of the solvent "traps" the drug in its amorphous state within the polymer matrix.

  • Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.

  • Characterization: The resulting ASD should be characterized to confirm its amorphous nature (e.g., using Differential Scanning Calorimetry or X-ray Powder Diffraction).

Troubleshooting ASD Formulations
  • Recrystallization: If the compound recrystallizes over time, consider increasing the polymer-to-drug ratio or selecting a polymer that has stronger interactions with the drug molecule.[3]

  • Poor Dissolution: The choice of polymer can influence the dissolution rate. It may be necessary to screen different polymers to find the optimal one for your compound.

Decision-Making Flowchart for Solubility Enhancement

G Start Solubility Issue Identified CoSolvent Try Co-solvent (e.g., DMSO, Ethanol) Start->CoSolvent CheckToxicity Check for Co-solvent Toxicity CoSolvent->CheckToxicity Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) CheckToxicity->Cyclodextrin Toxicity Observed or Solubility Not Sufficient Success Solubility Improved CheckToxicity->Success No Toxicity & Solubility Sufficient ASD Consider Amorphous Solid Dispersion (ASD) Cyclodextrin->ASD Solubility Still Insufficient Cyclodextrin->Success Solubility Sufficient ASD->Success Solubility Sufficient Reassess Re-evaluate Formulation or Compound ASD->Reassess Solubility Still Insufficient

Caption: Decision-making flowchart.

Concluding Remarks

Improving the aqueous solubility of 4-Difluoromethyl-piperidine-2,6-dione is a critical step for obtaining reliable and meaningful data in biological assays. By systematically applying the strategies outlined in this guide, from simple co-solvent systems to more advanced formulations like cyclodextrin complexes and amorphous solid dispersions, researchers can overcome these challenges. Always remember to validate the chosen method to ensure it does not interfere with the assay and to confirm the final concentration of your compound in solution.

References

  • Hierarchical Particle Approach for Co-Precipitated Amorphous Solid Dispersions for Use in Preclinical In Vivo Studies. (2021). MDPI. Available at: [Link]

  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. (2011). American Pharmaceutical Review. Available at: [Link]

  • Amorphous Solid Dispersions: Utilization and Challenges in Preclinical Drug Development within AstraZeneca. ResearchGate. Available at: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. Available at: [Link]

  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. (2023). Molecular Pharmaceutics. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Available at: [Link]

  • Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. R Discovery. Available at: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • Support Tools in Formulation Development for Poorly Soluble Drugs. (2016). PubMed. Available at: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Publications. Available at: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? DFE Pharma. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). BMC Biotechnology. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. (2010). ACS Publications. Available at: [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. (2023). MDPI. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). ResearchGate. Available at: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Available at: [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Available at: [Link]

  • Tackling the Big Issue of Solubility. (2022). Pharmaceutical Technology. Available at: [Link]

  • 4,4-Difluoropiperidine. PubChem. Available at: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Available at: [Link]

  • 4-(2,6-difluorophenyl)piperidin-4-ol hydrochloride — Chemical Substance Information. Chemister. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Difluoromethyl-piperidine-2,6-dione Synthesis

Introduction 4-Difluoromethyl-piperidine-2,6-dione (CAS: 1706458-55-0) is a highly valued building block in medicinal chemistry. It is predominantly utilized in the synthesis of cereblon (CRBN) binders for targeted prote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Difluoromethyl-piperidine-2,6-dione (CAS: 1706458-55-0) is a highly valued building block in medicinal chemistry. It is predominantly utilized in the synthesis of cereblon (CRBN) binders for targeted protein degradation (e.g., PROTACs, molecular glues) and IKZF2 (Helios) modulators[1],[2]. However, synthesizing this difluoromethyl-substituted glutarimide often suffers from low yields (typically <30% in unoptimized routes). The electron-withdrawing nature of the difluoromethyl (–CF₂H) group significantly alters the reactivity of the glutarimide core, making it uniquely susceptible to side reactions.

This guide provides a causality-driven troubleshooting framework and a self-validating protocol to maximize your synthetic yield.

Diagnostic Workflow

When a synthesis fails or returns a low yield, identifying the exact point of failure is critical. Use the diagnostic flowchart below to match your analytical observations with the correct mechanistic solution.

TroubleshootingFlow Start Low Yield in Synthesis Step1 Analyze Crude via LC-MS & 19F NMR Start->Step1 Mass18 [M+18] Peak Detected? (Hydrolysis to Half-Amide) Step1->Mass18 LossF Loss of CF2H Signal? (Defluorination) Step1->LossF Smear TLC Smear / Tarry Residue? (Thermal Degradation) Step1->Smear Sol1 Avoid basic aqueous workup. Use mild acidic wash. Mass18->Sol1 Yes Sol2 Avoid strong bases (DBU/NaH). Control temperature <100°C. LossF->Sol2 Yes Sol3 Switch from thermal urea melt to CDI/NH4OAc cyclization. Smear->Sol3 Yes

Figure 1: Diagnostic decision tree for troubleshooting glutarimide synthesis failures.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a dominant mass corresponding to [M+18] (m/z 182) instead of the desired product (m/z 164). What is happening? Mechanistic Cause: You are observing the hydrolysis of the glutarimide ring back to the ring-opened half-amide (4-difluoromethyl-5-amino-5-oxopentanoic acid). The glutarimide core is inherently electrophilic. The addition of the –CF₂H group inductively withdraws electron density from the adjacent imide carbonyls, drastically increasing their susceptibility to nucleophilic attack by water or hydroxide ions[3]. Actionable Solution: Eliminate all basic aqueous workups (e.g., saturated NaHCO₃ or NaOH washes). Quench the reaction by concentrating the solvent under reduced pressure, and perform the workup using a mild acidic wash (1M HCl) to remove byproducts without opening the imide ring.

Q2: I am seeing significant darkening of the reaction mixture and a complete loss of the –CF₂H doublet in the ¹⁹F NMR. Why? Mechanistic Cause: Base-mediated defluorination. While the –CF₂H group is generally more stable than a –CF₃ group, subjecting it to strong bases (like DBU, NaH, or alkoxides) at elevated temperatures can trigger the elimination of hydrogen fluoride (HF). This leads to reactive fluoroalkene intermediates that rapidly polymerize or decompose. Actionable Solution: If your synthetic route requires a base to deprotonate an intermediate, switch to a sterically hindered, non-nucleophilic base (e.g., DIPEA) and strictly control the stoichiometry (1.0–1.1 eq). Keep reaction temperatures below 100°C.

Q3: The traditional cyclization of 3-(difluoromethyl)glutaric acid with urea requires high temperatures (>150°C), leading to a tarry mess. How can I improve the yield? Mechanistic Cause: Thermal degradation. The classic "urea melt" method is too harsh for functionally decorated glutarimides, leading to oligomerization and decomposition[2]. Actionable Solution: Transition to a late-stage chemical dehydration strategy. Using 1,1'-Carbonyldiimidazole (CDI) with ammonium acetate in a polar aprotic solvent allows for efficient cyclization at much lower temperatures (80–90°C), preserving the integrity of the –CF₂H group.

Quantitative Comparison of Cyclization Strategies

To select the optimal synthetic route, review the empirical data below summarizing the performance of various cyclization conditions for difluoromethyl-substituted substrates:

Cyclization MethodReagents & SolventTemp (°C)Typical YieldPrimary Byproducts / Limitations
Thermal (Neat) Urea (neat)150–17020–35%Tarry oligomers, severe thermal degradation.
Acid-Catalyzed Acetic anhydride, NH₄OAc100–12045–60%Acetylated byproducts, moderate hydrolysis during workup.
Coupling Agent CDI, NH₄OAc, 1,4-Dioxane80–9075–85% Minimal; requires strictly anhydrous reagents.
Microwave HMDS, MeOH, MW irradiation12065–80%Poor scalability for multi-gram synthesis.
Mechanistic Pathway: Cyclization vs. Side Reactions

Understanding the competing chemical pathways is essential for controlling the reaction environment.

Mechanism SM 3-(Difluoromethyl) glutaric acid Intermediate Bis-imidazolide Intermediate SM->Intermediate CDI (2.2 eq) 0°C to RT Product 4-Difluoromethyl- piperidine-2,6-dione Intermediate->Product NH4OAc, 90°C Cyclization Hydrolysis Ring-Opened Half-Amide Product->Hydrolysis H2O / OH- (Nucleophilic Attack) Defluorination Defluorinated Oligomers Product->Defluorination Strong Base / >150°C (HF Elimination)

Figure 2: Chemical pathways showing the desired CDI-mediated cyclization versus competing degradation routes.

Self-Validating Standard Operating Procedure (SOP)

Optimized Synthesis via CDI-Mediated Cyclization

This protocol utilizes a two-step, one-pot activation and amination sequence designed to prevent thermal degradation and hydrolysis.

Materials:

  • 3-(Difluoromethyl)glutaric acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (2.2 eq) - Must be stored under argon; degrades rapidly in moisture.

  • Ammonium acetate (NH₄OAc) (3.0 eq) - Must be anhydrous.

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Activation (In-Process Control 1):

    • Charge a flame-dried flask with 3-(difluoromethyl)glutaric acid (1.0 eq) and anhydrous 1,4-dioxane (0.2 M concentration) under an argon atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add CDI (2.2 eq) portion-wise to control the evolution of CO₂ gas.

    • Remove the ice bath and stir at room temperature for 1.5 hours.

    • Validation Check: Quench a 10 µL aliquot in dry MeOH. LC-MS should show the complete disappearance of the starting material and the formation of the bis-methyl ester (m/z 210), confirming successful activation to the bis-imidazolide.

  • Amination & Cyclization:

    • Add anhydrous ammonium acetate (3.0 eq) in a single portion.

    • Equip the flask with a reflux condenser and heat the reaction mixture to 90°C for 12–16 hours.

  • Reaction Monitoring (In-Process Control 2):

    • Monitor the reaction via LC-MS (ESI negative mode is often more sensitive for glutarimides). Look for the product mass [M-H]⁻ at m/z 162.0.

    • Crucial: Ensure the intermediate half-amide ([M-H]⁻ m/z 180) has fully converted before cooling.

  • Anhydrous Quench & Workup:

    • Cool the reaction to room temperature.

    • Do not add water yet. Concentrate the 1,4-dioxane completely under reduced pressure.

    • Redissolve the crude residue in Ethyl Acetate (EtOAc).

    • Wash the organic layer with cold 1M HCl (2 x 20 mL) to protonate and remove the imidazole byproduct.

    • Wash with brine (1 x 20 mL). Avoid NaHCO₃ or NaOH entirely.

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via silica gel flash chromatography (Eluent: DCM:MeOH 98:2 to 95:5). The product typically elutes as a highly polar spot (Rf ~0.3 in 95:5 DCM:MeOH).

    • Final Validation: ¹⁹F NMR (CDCl₃) should display a distinct doublet around -115 ppm (J ~ 56 Hz).

References
  • [1] Title: WO2019038717A1 - 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof Source: Google Patents URL:

  • [2] Title: Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification Source: RSC Publishing URL:[Link]

  • [3] Title: Cyclization of the Acyl Glucuronide Metabolite of a Neutral Endopeptidase Inhibitor to an Electrophilic Glutarimide: Synthesis, Reactivity, and Mechanistic Analysis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing C–N Cross-Coupling for 4-Difluoromethyl-piperidine-2,6-dione

Welcome to the Application Support Center. As targeted protein degradation (TPD) modalities like PROTACs and molecular glues evolve, researchers are increasingly utilizing functionalized cereblon (CRBN) binders to modula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As targeted protein degradation (TPD) modalities like PROTACs and molecular glues evolve, researchers are increasingly utilizing functionalized cereblon (CRBN) binders to modulate physicochemical properties. 4-Difluoromethyl-piperidine-2,6-dione (CAS: 1706458-55-0) is a highly valuable, sp³-enriched glutarimide building block. However, coupling this unprotected, fluorinated glutarimide to (hetero)aryl scaffolds presents significant synthetic challenges, primarily due to the acidic imide N–H (pKa ~11) and its susceptibility to base-mediated ring opening.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for achieving high-yielding Buchwald–Hartwig C–N cross-couplings with this specific substrate.

Troubleshooting & FAQs

Q1: My LC-MS shows complete consumption of the 4-difluoromethyl-glutarimide, but I am primarily observing a mass corresponding to the ring-opened glutaric acid derivative. How do I prevent hydrolysis? Mechanistic Cause: Glutarimides are highly susceptible to nucleophilic attack at the carbonyl carbon. Traditional cross-coupling bases (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu) combined with trace water will rapidly hydrolyze the piperidine-2,6-dione ring before reductive elimination can occur [1]. Solution: Switch to Lithium bis(trimethylsilyl)amide (LHMDS). Recent high-throughput experimentation reveals that LHMDS deprotonates the glutarimide and forms a stable lithium aggregate. This aggregate acts as an in-situ protecting group, shielding the imide carbonyls from nucleophilic attack while maintaining sufficient nucleophilicity at the nitrogen for transmetalation to the Palladium center [3].

Q2: I am observing significant protodehalogenation of my aryl bromide and very little of the desired N-aryl glutarimide product. What is failing in the catalytic cycle? Mechanistic Cause: Protodehalogenation indicates that oxidative addition is successful, but the transmetalation or reductive elimination steps are too slow, allowing the Pd(II)-aryl intermediate to undergo competitive β-hydride elimination or protonation. The imide nitrogen of 4-difluoromethyl-piperidine-2,6-dione is a poor nucleophile due to the electron-withdrawing nature of the adjacent carbonyls and the inductive effect of the CF₂H group. Solution: You must accelerate reductive elimination by using a highly sterically demanding, electron-rich biaryl phosphine ligand. BrettPhos or RuPhos are optimal for unprotected glutarimides[1, 2]. The bulky architecture of BrettPhos forces the Pd(II) center into a geometry that dramatically lowers the activation energy required for C–N bond formation.

Q3: Does the 4-difluoromethyl (CF₂H) group require specific handling compared to standard unsubstituted glutarimide? Mechanistic Cause: The CF₂H group is generally stable under standard Pd-catalyzed conditions. However, at elevated temperatures (>100 °C) in the presence of strong nucleophiles, the alpha-protons can become labile, leading to defluorination or undesired cross-reactivity. Solution: Maintain strictly anhydrous conditions, utilize aprotic solvents (such as 1,4-Dioxane or Toluene), and cap the reaction temperature at 85–90 °C. The use of highly active precatalysts like Pd-PEPPSI or third-generation palladacycles (e.g., BrettPhos Pd G3) allows the reaction to proceed efficiently at these milder temperatures.

Mechanistic Workflow & Failure Modes

The following diagram illustrates the catalytic cycle for the N-arylation of 4-difluoromethyl-piperidine-2,6-dione, highlighting critical intervention points where the reaction commonly fails.

G Start 4-CF2H-Glutarimide + Aryl Halide OxAdd Oxidative Addition [Pd(0) → Pd(II)] Start->OxAdd Pd Precatalyst (e.g., BrettPhos Pd G3) Base Base Coordination & Deprotonation OxAdd->Base Ligand Exchange Dehalogenation Protodehalogenation Side-Product OxAdd->Dehalogenation Slow Transmetalation (Poor Ligand) RedElim Reductive Elimination (C-N Bond Formed) Base->RedElim LHMDS / BrettPhos (Optimal) Hydrolysis Ring-Opening Hydrolysis Base->Hydrolysis Aqueous/Harsh Base (e.g., K2CO3 + H2O) Product Target CRBN Binder (N-Aryl Glutarimide) RedElim->Product Product Release

Mechanistic pathway and failure modes in Pd-catalyzed glutarimide C-N cross-coupling.

Reaction Condition Optimization Data

To prevent unnecessary reagent waste, consult the following empirical data summarizing the optimization of Buchwald-Hartwig conditions for unprotected glutarimides [1, 2, 3].

Catalyst / PrecatalystLigandBase (Equiv)SolventTemp (°C)Yield (%)Primary Observation / Failure Mode
Pd₂(dba)₃ (5 mol%)XantphosCs₂CO₃ (2.0)Dioxane100< 15%Extensive glutarimide ring-opening.
Pd(OAc)₂ (10 mol%)BINAPNaOtBu (1.5)Toluene900%Complete degradation of starting materials.
Pd₂(dba)₃ (5 mol%)BrettPhosK₂CO₃ (2.0)DMF9035%Moderate yield; protodehalogenation observed.
BrettPhos Pd G3 (5 mol%) BrettPhos LHMDS (2.0) THF 85 82% Clean conversion; intact CF₂H and imide.
RuPhos Pd G3 (5 mol%)RuPhosLHMDS (2.0)THF8576%Good alternative for highly sterically hindered aryl halides.

Validated Experimental Protocol

Title: Mild Buchwald-Hartwig N-Arylation of 4-Difluoromethyl-piperidine-2,6-dione Objective: To couple 4-difluoromethyl-piperidine-2,6-dione to a heteroaryl bromide while preserving the integrity of the CF₂H group and the glutarimide ring.

Materials Required:

  • 4-Difluoromethyl-piperidine-2,6-dione (1.0 equiv, limiting reagent)

  • (Hetero)aryl bromide (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (5 mol%)

  • BrettPhos ligand (5 mol%)

  • LHMDS (1.0 M in THF, 2.0 equiv)

  • Anhydrous THF (Degassed via sparging with N₂ or Argon)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a thick-walled microwave vial equipped with a magnetic stir bar. Transfer the vessel to an inert atmosphere glovebox or maintain under a strict Argon line.

  • Solid Reagent Loading: Add 4-difluoromethyl-piperidine-2,6-dione (1.0 equiv), the (hetero)aryl bromide (1.2 equiv), BrettPhos Pd G3 (0.05 equiv), and BrettPhos ligand (0.05 equiv) to the vessel.

  • Solvent Addition: Add anhydrous, degassed THF to achieve a substrate concentration of 0.1 M. Stir at room temperature for 5 minutes to ensure the dissolution of the precatalyst and ligand. The solution should turn a deep red/orange, indicating the formation of the active Pd(0) species.

  • Base Addition (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Slowly add LHMDS (1.0 M in THF, 2.0 equiv) dropwise over 2 minutes. Note: Slow addition at 0 °C prevents localized heating and suppresses base-mediated side reactions with the CF₂H moiety.

  • Heating: Seal the vessel, remove it from the ice bath, and transfer it to a pre-heated oil bath or heating block set to 85 °C. Stir vigorously for 12–16 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. Quench a 10 µL aliquot in 500 µL of Acetonitrile/Water (1:1) containing 0.1% Formic Acid to immediately neutralize the LHMDS and prevent analytical artifacts.

  • Workup: Once complete, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure N-aryl 4-difluoromethyl-glutarimide.

References

  • RSC Medicinal Chemistry (2025).
  • The Journal of Organic Chemistry (2024).
  • National Institutes of Health (PMC) (2024).
Optimization

Resolving HPLC peak tailing during 4-Difluoromethyl-piperidine-2,6-dione purification

Topic: Resolving HPLC Peak Tailing in the Purification of 4-Difluoromethyl-piperidine-2,6-dione Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Challenge Peak tailing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving HPLC Peak Tailing in the Purification of 4-Difluoromethyl-piperidine-2,6-dione

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Challenge

Peak tailing in High-Performance Liquid Chromatography (HPLC) is a common, yet often complex, issue that can significantly impact the purity, quantitation, and overall success of your separation. When purifying a compound like 4-Difluoromethyl-piperidine-2,6-dione, its unique chemical properties—specifically the presence of a basic piperidine ring and polar functional groups—make it particularly susceptible to interactions that cause asymmetrical peaks.

This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for this and structurally similar molecules. We will move beyond simple checklists to explore the underlying chemical principles, empowering you to make informed, effective troubleshooting decisions.

FAQ: Quick Diagnosis & Initial Steps

Q1: What is the most likely cause of peak tailing for a basic compound like 4-Difluoromethyl-piperidine-2,6-dione?

A1: The most frequent cause is secondary ionic interactions between the protonated (positively charged) basic nitrogen on the piperidine ring and residual, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This interaction is a form of mixed-mode retention that slows a fraction of the analyte molecules, causing them to elute later and create a "tail."

Q2: I'm seeing peak tailing for my main peak, but my non-polar standards look fine. What does this suggest?

A2: This strongly indicates that the issue is chemical, not mechanical. The problem is specific to the interaction of your analyte with the stationary phase, ruling out issues like dead volume or improper column packing that would affect all peaks. The primary suspect remains the interaction between your basic analyte and acidic silanol groups.

Q3: Can my sample solvent cause peak tailing?

A3: Absolutely. If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile or DMSO when the mobile phase is 10% Acetonitrile), it can cause localized distortion of the injection band, leading to peak shape issues, including tailing. Always aim to dissolve your sample in the initial mobile phase or a solvent that is slightly weaker.

Systematic Troubleshooting Guide

Peak tailing is rarely solved by a single adjustment. A systematic approach, starting with the most influential parameters, is key. Follow this guide to methodically isolate and resolve the issue.

Phase 1: Mobile Phase Optimization - The First Line of Defense

The mobile phase is the most dynamic component of your HPLC system and offers the most powerful tools for improving peak shape.

1.1. Control of Mobile Phase pH

The Principle: The ionization state of both your analyte and the stationary phase silanols is governed by pH. At a low pH (2-3), the excess protons in the mobile phase will protonate the silanol groups (Si-OH), effectively neutralizing their negative charge and preventing ionic interactions with your protonated basic analyte.

Experimental Protocol: pH Modification

  • Baseline: Prepare your standard mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) and run your sample to record the initial tailing factor.

  • Low pH Adjustment: Prepare a new aqueous mobile phase containing a buffer to maintain a consistent pH. A 20-50 mM potassium phosphate buffer adjusted to pH 2.5 is an excellent starting point.

  • Acid Modifier: Add 0.1% Trifluoroacetic Acid (TFA) instead of formic acid. TFA is a stronger ion-pairing agent that can further mask silanol interactions.

  • Analysis: Equilibrate the column with the new mobile phase for at least 15-20 column volumes. Inject the sample and compare the peak shape to the baseline.

1.2. Buffer Concentration and Type

The Principle: Buffer ions compete with your analyte for the active silanol sites. Increasing the buffer concentration can "overwhelm" these sites, reducing the opportunity for your analyte to engage in secondary interactions.

Data Summary: Impact of Mobile Phase Additives

Parameter Typical Starting Point Mechanism of Action Considerations
pH 2.5 - 3.5Suppresses silanol ionization.Ensure analyte and column stability at low pH.
Buffer Concentration 20 - 50 mMBuffer cations shield silanol sites.Higher concentrations increase viscosity and pressure. May affect MS compatibility.
Additive Type Formic Acid, TFAAcidifies mobile phase; TFA also acts as an ion-pairing agent.TFA can be difficult to remove from the column and may suppress MS signal.
Competing Base Triethylamine (TEA)Binds to active silanol sites, blocking the analyte.Use at low concentrations (0.1-0.5%). Can impact detector baseline and is not MS-friendly.
Phase 2: Stationary Phase Selection - Choosing the Right Chemistry

If mobile phase optimization does not fully resolve the tailing, the column itself is the next logical target.

2.1. The Role of End-capping

The Principle: "End-capping" is a process where the manufacturer treats the silica support with a small, silanizing reagent (like trimethylchlorosilane) after the primary C18 chains are bonded. This process covers many of the residual silanol groups, creating a more inert surface. For basic compounds, using a column with high-density, double end-capping is critical.

2.2. Alternative Stationary Phases

When standard C18 columns fail, consider phases designed to minimize silanol interactions:

  • Polar-Embedded Phases (e.g., Amide, Carbamate): These columns have a polar group embedded within the alkyl chain. This polar group helps to "shield" the analyte from the silica surface and can provide alternative retention mechanisms.

  • Phenyl-Hexyl Phases: The phenyl rings in this stationary phase can offer a different selectivity through pi-pi interactions, which may be more favorable than the silanol interactions causing the tailing.

  • Hybrid Silica Particles: Columns based on hybrid organic/inorganic silica particles often exhibit fewer exposed silanol groups and can provide excellent peak shape for basic compounds over a wider pH range.

Troubleshooting Workflow: Logic Diagram

Below is a visual representation of the decision-making process for troubleshooting peak tailing.

HPLC_Tailing_Troubleshooting start Peak Tailing Observed for 4-Difluoromethyl-piperidine-2,6-dione check_solvent Q: Is sample solvent stronger than mobile phase? start->check_solvent phase1 Phase 1: Mobile Phase Optimization fix_solvent A: Dissolve sample in mobile phase check_solvent->fix_solvent Yes lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.0 with buffer) check_solvent->lower_ph No fix_solvent->lower_ph check_ph Q: Tailing Resolved? lower_ph->check_ph increase_buffer Increase Buffer Concentration (e.g., to 50mM) check_ph->increase_buffer No resolved Peak Shape Acceptable check_ph->resolved Yes check_buffer Q: Tailing Resolved? increase_buffer->check_buffer phase2 Phase 2: Stationary Phase / Hardware check_buffer->phase2 No change_column Select High-Purity, End-Capped Column or Polar-Embedded Phase check_buffer->change_column check_buffer->resolved Yes check_hardware Check for Dead Volume (fittings, tubing) change_column->check_hardware check_hardware->resolved

Troubleshooting

Technical Support Center: Enhancing the Chemical Stability of 4-Difluoromethyl-piperidine-2,6-dione

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the hydrolytic instability of glutarimide-based compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the hydrolytic instability of glutarimide-based compounds.

4-Difluoromethyl-piperidine-2,6-dione is a highly specialized pharmacophore, primarily utilized as a cereblon (CRBN) binding domain in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. While the difluoromethyl (-CF₂H) modification is strategically engineered to modulate target affinity and lipophilicity, it introduces unique physicochemical liabilities when exposed to aqueous physiological buffers. This guide provides field-proven, causality-driven strategies to mitigate degradation, ensuring the absolute integrity of your experimental data.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 4-Difluoromethyl-piperidine-2,6-dione degrade so rapidly in standard PBS or cell culture media at pH 7.4?

The Causality: Piperidine-2,6-dione (glutarimide) rings are inherently susceptible to base-catalyzed hydrolysis, leading to irreversible ring-opening into inactive glutaric acid monoamides (1[1]). The addition of a 4-difluoromethyl group exacerbates this intrinsic instability. The -CF₂H moiety exerts a strong electron-withdrawing inductive effect (-I effect), which pulls electron density away from the imide nitrogen and adjacent carbonyl carbons. This increases the electrophilicity of the carbonyl centers, significantly lowering the activation energy required for nucleophilic attack by hydroxide ions (OH⁻) or water molecules. Consequently, the half-life of this fluorinated analog is notably shorter than that of unsubstituted immunomodulatory imide drugs (IMiDs) like lenalidomide or thalidomide under identical physiological conditions (2[2]).

Hydrolysis A 4-CF2H-Glutarimide (Intact Core) B Nucleophilic Attack (OH- / Amines) A->B pH > 7.0 Nucleophilic Buffer C Tetrahedral Intermediate B->C Accelerated by -CF2H Inductive Effect D Ring-Opened Monoamide (Inactive) C->D Irreversible Cleavage

Mechanism of base-catalyzed hydrolysis of 4-CF2H-piperidine-2,6-dione in aqueous buffers.

Q2: Which physiological buffers should I use, and which should I strictly avoid?

The Causality: Not all buffers are created equal when handling highly electrophilic imides. You must strictly avoid primary amine-based buffers such as Tris or glycine. The unprotonated primary amine in Tris acts as a potent nucleophile, directly attacking the glutarimide carbonyl and accelerating ring cleavage via aminolysis.

The Solution: Transition to non-nucleophilic zwitterionic buffers such as HEPES or MOPS. Furthermore, lowering the pH from 7.4 to a slightly acidic physiological range (pH 6.5–6.8) drastically reduces the concentration of hydroxide ions, exponentially increasing the half-life of the compound during prolonged in vitro assays (3[3]).

Q3: How do I ensure my stock solutions aren't degrading before the experiment even begins?

The Causality: Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the stock vial. Even trace amounts of water in a DMSO stock will initiate slow hydrolysis over time.

The Solution: Implement a single-use aliquot strategy using strictly anhydrous solvents and a "just-in-time" dilution protocol.

Protocol S1 1. Dry Powder Storage Desiccated at -20°C S2 2. Master Stock Prep Anhydrous DMSO S1->S2 S3 3. Aliquot & Freeze Single-use at -80°C S2->S3 S4 4. Just-in-Time Dilution HEPES Buffer (pH 6.8) S3->S4 Thaw immediately before use S5 5. In-line HPLC Validation Compare to Int. Standard S4->S5 Validates intact pharmacophore

Self-validating workflow for the preparation and handling of glutarimide-based ligands.

Part 2: Quantitative Stability Profiles

To guide your experimental design, the following table summarizes the comparative stability of standard glutarimides versus the 4-difluoromethyl derivative across various buffer systems.

Note: Data for the 4-CF₂H derivative is extrapolated based on inductive kinetic modeling relative to standard IMiD degradation profiles.

Compound CoreBuffer SystempHEst. Half-Life (t₁/₂ at 37°C)Primary Degradation Pathway
Unsubstituted Piperidine-2,6-dionePBS7.4~12 - 15 hoursBase-catalyzed hydrolysis
Unsubstituted Piperidine-2,6-dioneHEPES6.8> 48 hoursBase-catalyzed hydrolysis
4-CF₂H-Piperidine-2,6-dione Tris-HCl 7.4 < 4 hours Aminolysis + Hydrolysis
4-CF₂H-Piperidine-2,6-dione PBS 7.4 ~6 - 8 hours Base-catalyzed hydrolysis
4-CF₂H-Piperidine-2,6-dione HEPES 6.8 ~24 - 36 hours Base-catalyzed hydrolysis

Part 3: Self-Validating Experimental Protocol: HPLC Stability Assay

To ensure scientific integrity, you must validate the stability of your specific formulation before running costly cell-based assays. This protocol is designed as a self-validating system : it incorporates an inert internal standard (IS) to account for injection volume errors and a strict chemical quenching step to prevent false-positive degradation readings occurring inside the HPLC autosampler.

Materials Required:

  • Analyte: 4-Difluoromethyl-piperidine-2,6-dione (10 mM in anhydrous DMSO)

  • Internal Standard (IS): Benzamide or a stable non-hydrolyzable analog (10 mM in anhydrous DMSO)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 6.8

  • Quench Solution: Acetonitrile containing 1% Formic Acid (v/v)

Step-by-Step Methodology:

  • Master Mix Preparation: In a low-bind microcentrifuge tube, combine the Analyte and IS to a final concentration of 100 µM each in the Assay Buffer.

    • Causality: The IS guarantees that any reduction in the Analyte peak area is due to chemical degradation, not sample precipitation, non-specific binding to the tube, or autosampler volume variations.

  • Incubation: Incubate the mixture at 37°C in a thermomixer set to 300 rpm to simulate physiological temperature and ensure homogeneity.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot from the master mix.

  • Chemical Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 50 µL of the Quench Solution. Vortex vigorously for 5 seconds.

    • Causality: The acidic acetonitrile instantly lowers the pH below 4.0, protonating the tetrahedral intermediate and completely halting base-catalyzed hydrolysis. Without this step, the compound will continue to degrade while waiting in the room-temperature autosampler queue, severely skewing your kinetic data.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 5 minutes to pellet any precipitated buffer salts.

  • HPLC Analysis: Transfer the supernatant to HPLC vials. Analyze via Reverse-Phase HPLC (C18 column), monitoring the UV absorbance at the appropriate wavelength (typically 220-254 nm).

  • Data Processing: Calculate the ratio of the Analyte peak area to the IS peak area. Plot the natural log ( ln ) of the ratio versus time to determine the degradation rate constant ( k ) and half-life ( t1/2​ ).

References

  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Optimization

Technical Support Center: Troubleshooting Conjugation of 4-Difluoromethyl-Piperidine-2,6-Dione in PROTAC Synthesis

Welcome to the Technical Support Center. 4-Difluoromethyl-piperidine-2,6-dione is a highly specialized glutarimide derivative used to recruit the Cereblon (CRBN) E3 ligase in targeted protein degradation. While the diflu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Difluoromethyl-piperidine-2,6-dione is a highly specialized glutarimide derivative used to recruit the Cereblon (CRBN) E3 ligase in targeted protein degradation. While the difluoromethyl (-CHF₂) group significantly improves metabolic stability and alters the physicochemical profile of the ligand, its massive steric bulk introduces severe kinetic and thermodynamic challenges during linker conjugation and ternary complex formation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and structural insights to help you overcome these steric barriers.

Part 1: Visualizing the Conjugation & Degradation Workflows

Before diving into specific troubleshooting steps, it is critical to map out the logical decision tree for linker attachment and the downstream biological signaling pathway.

G Start 4-Difluoromethyl-piperidine-2,6-dione Conjugation Strategy Decision1 Select Attachment Site (Avoid N1 Imide) Start->Decision1 PathA Isoindoline C4 Position (High Steric Clash with -CHF2) Decision1->PathA PathB Isoindoline C5 Position (Lower Steric Clash) Decision1->PathB ActionA Use Rigid Spacers (e.g., Piperidine, Alkyne) PathA->ActionA ActionB Use Flexible Spacers (e.g., PEG4 - PEG5) PathB->ActionB Catalysis Buchwald-Hartwig Coupling (Pd2(dba)3, BrettPhos) ActionA->Catalysis ActionB->Catalysis Outcome Stable Ternary Complex Formation Catalysis->Outcome

Figure 1: Decision matrix for overcoming steric hindrance during linker conjugation.

Pathway PROTAC PROTAC Molecule (Event-Driven) CRBN CRBN E3 Ligase (Recruitment) PROTAC->CRBN Binds POI Target Protein (POI) PROTAC->POI Binds Ternary Ternary Complex Formation CRBN->Ternary POI->Ternary Ub Polyubiquitination (UPS System) Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Proteolysis

Figure 2: Event-driven PROTAC mechanism for targeted protein degradation via the UPS.

Part 2: Chemical Synthesis & Linker Attachment FAQs

Q1: To bypass the steric hindrance of the 4-difluoromethyl group, can I attach my linker directly to the glutarimide imide nitrogen (N1)? A1: No. The causality here is strictly structural. The N1-H of the piperidine-2,6-dione ring is an absolute requirement for target engagement. Modifying this position (e.g., via N-alkylation or linker attachment) eliminates the critical hydrogen bond donor required for interaction with His378 of the CRBN binding pocket, while simultaneously introducing severe steric hindrance within the E3 ligase pocket itself (1)[1]. Conjugation must always occur via the attached aromatic system (e.g., the isoindolinone core).

Q2: I'm observing <10% yields when conjugating my linker to the C4 position of the isoindolinone core attached to 4-difluoromethyl-piperidine-2,6-dione. How do I fix this? A2: The bulky -CHF₂ group at the C4 position of the glutarimide ring restricts the dihedral angle rotation of the adjacent isoindolinone system. This creates a massive kinetic barrier for standard S_N2 or S_NAr reactions. Solution: Abandon S_NAr. Instead, utilize transition-metal catalysis (specifically Buchwald-Hartwig cross-coupling) paired with a bulky, electron-rich phosphine ligand like BrettPhos. This forces the reductive elimination step despite the steric crowding. (See Part 4 for the detailed protocol).

Part 3: Ternary Complex & Biological Activity FAQs

Q3: My synthesized PROTAC binds CRBN and the target protein individually, but fails to degrade the target. Is the 4-difluoromethyl group responsible? A3: Yes. This is a hallmark of negative cooperativity (α < 1). The protruding -CHF₂ group alters the exit vector of the linker, creating repulsive forces or conformational incompatibilities that reduce the stability of the ternary complex and impair target protein recruitment (2)[2]. To resolve this, incorporate a rigid spacer (like a piperidine ring) to project the linker away from the -CHF₂ bulk before transitioning to a flexible PEG chain. Piperidine-containing linkers have been shown to improve both water solubility and degradation efficacy in hindered systems[1].

Q4: How does the 4-difluoromethyl group affect my choice of linker length and composition? A4: The added steric bulk requires a longer initial trajectory to clear the CRBN surface. A linker that is too short will lead to severe steric hindrance between the E3 ligase and the protein of interest, preventing ubiquitination (3)[3]. Furthermore, structure-activity relationship (SAR) analyses demonstrate that alkylated linkers connecting the target ligand with CRBN ligands show superior degradation activity over acetylated linkers in sterically demanding environments (4)[4].

Part 4: Quantitative Data & Experimental Protocols

Table 1: Impact of Linker Selection on Steric Hindrance & Degradation Efficiency

Data synthesized from SAR analyses of hindered CRBN ligands.

Linker ArchitectureAttachment SiteRelative Steric PenaltyTernary Complex Stability (α-value)Target Degradation Efficiency (DC₅₀)
Short Alkyl (C2-C3)C4-IsoindolineHigh< 0.1 (Severe Negative)> 5000 nM
Short PEG (PEG2)C4-IsoindolineHigh0.3 (Negative)> 1000 nM
Rigid Piperidine-PEGC4-IsoindolineModerate1.2 (Positive)< 50 nM
Extended PEG (PEG4+)C5-IsoindolineLow1.5 (Positive)< 10 nM
Acetylated LinkerC5-IsoindolineModerate0.8 (Slight Negative)~ 250 nM
Alkylated LinkerC5-IsoindolineLow1.8 (Highly Positive)< 5 nM
Self-Validating Protocol: Buchwald-Hartwig Amination of Hindered Glutarimide Derivatives

Objective: Conjugate an amine-terminated linker to a halogenated isoindolinone-4-difluoromethyl-piperidine-2,6-dione core. Causality: Standard nucleophilic aromatic substitution fails due to the -CHF₂ steric shield. BrettPhos accommodates bulky primary amines and prevents the formation of inactive bis-amine Pd complexes.

Step-by-Step Methodology:

  • Reagent Preparation: In a nitrogen-filled glovebox, combine the aryl halide core (1.0 eq), amine-linker (1.2 eq), Pd₂(dba)₃ (0.05 eq), and BrettPhos (0.10 eq) in anhydrous 1,4-dioxane (0.1 M).

  • Base Addition: Add Cs₂CO₃ (2.0 eq). Crucial Causality: Avoid strong bases like NaOtBu, which will prematurely hydrolyze and open the susceptible glutarimide ring.

  • Reaction Execution: Seal the vessel, remove from the glovebox, and heat to 90°C for 4 hours.

  • Self-Validation Checkpoint 1 (Conversion): Withdraw a 5 µL aliquot, quench in 100 µL MeCN, and analyze via LC-MS. You must observe >80% conversion to the product mass. Troubleshooting: If unreacted starting material persists, do NOT add more catalyst. Check for moisture contamination, as the active Pd(0) species is highly sensitive and likely degraded.

  • Workup & Self-Validation Checkpoint 2 (Purification): Cool to room temperature and filter through a pad of Celite to remove Pd black. Validation: The filtrate must be clear yellow. A dark brown filtrate indicates incomplete catalyst precipitation. If brown, treat the filtrate with a metal scavenger resin (e.g., SiliaMetS Thiol) for 2 hours before proceeding to preparative HPLC.

References

  • Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Design, Synthesis, and Biological Evaluation of PROTACs Targeting G9a/GLP Methyltransferase Source: The University of Osaka Institutional Knowledge Archive URL
  • E3 Ligase Ligand-linker Conjugate 111 Source: Benchchem URL
  • Source: PMC (National Institutes of Health)

Sources

Reference Data & Comparative Studies

Validation

4-Difluoromethyl-piperidine-2,6-dione vs. Thalidomide: A Cereblon Binding Affinity Comparison Guide

Targeted protein degradation (TPD) has revolutionized drug discovery, primarily through the hijacking of the Cullin 4-RING E3 ubiquitin ligase (CRL4) via its substrate receptor, Cereblon (CRBN). For decades, the glutarim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Targeted protein degradation (TPD) has revolutionized drug discovery, primarily through the hijacking of the Cullin 4-RING E3 ubiquitin ligase (CRL4) via its substrate receptor, Cereblon (CRBN). For decades, the glutarimide ring of first-generation immunomodulatory imide drugs (IMiDs) like thalidomide has served as the gold-standard anchor for CRBN engagement. However, the demand for higher affinity, improved physicochemical properties, and altered neosubstrate profiles has driven the rational design of next-generation ligands.

This guide provides an objective, data-driven comparison between the classical thalidomide scaffold and the advanced 4-difluoromethyl-piperidine-2,6-dione (4-DFM-glutarimide) derivative, detailing the thermodynamic causality behind their binding affinities and the self-validating experimental workflows used to evaluate them.

Mechanistic Causality: Why C4-Substitution Matters

The interaction between a glutarimide derivative and CRBN is anchored deep within the highly conserved tri-tryptophan (tri-Trp) pocket (Trp380, Trp386, Trp400). Thalidomide relies on a bidentate hydrogen bond network involving its glutarimide imide (NH) and carbonyl oxygen with the backbone carbonyl of His378 and the indole NH of Trp380.

While effective, thalidomide's binding affinity is inherently limited by the basic thermodynamics of this unsubstituted ring. The introduction of a difluoromethyl (–CHF₂) group at the C4 position of the piperidine-2,6-dione ring fundamentally upgrades this interaction profile [1]:

  • Electronic Modulation (Inductive Effect): The highly electronegative fluorine atoms exert a strong electron-withdrawing pull through the sigma framework. This increases the acidity (lowers the pKa) of the glutarimide NH group, significantly strengthening its hydrogen bond donor capacity toward Trp380.

  • Entropic Desolvation: The tri-Trp pocket is a highly hydrophobic microenvironment. The lipophilic –CHF₂ group effectively displaces high-energy, ordered water molecules from this cavity. This desolvation provides a massive entropic driving force for binding [2].

  • Orthogonal Multipolar Interactions: Unlike bulkier substitutions that cause steric clashes, the difluoromethyl group is optimally sized to project into a sub-pocket, engaging in favorable multipolar interactions with the aromatic π-systems of the surrounding tryptophan residues [3].

  • Metabolic Shielding: The steric bulk at the C4 position shields the adjacent imide bonds from enzymatic hydrolysis, a common degradation pathway that limits the half-life of standard IMiDs in physiological media.

CRBN_Pathway Ligand CRBN Ligand (Thalidomide / 4-DFM-Glutarimide) CRBN Cereblon (CRBN) Ligand->CRBN Binds Tri-Trp Pocket NeoSub Neosubstrate (e.g., IKZF1/3) Ligand->NeoSub Molecular Glue Interaction CRL4 CRL4 Complex (CUL4, DDB1, RBX1) CRBN->CRL4 Forms E3 Ligase CRL4->NeoSub Recruits Ub Polyubiquitination NeoSub->Ub E2-mediated Ubiquitin Transfer Proteasome 26S Proteasome Ub->Proteasome Targeting Degradation Target Degradation Proteasome->Degradation Proteolysis

Fig 1. Mechanism of CRBN-mediated targeted protein degradation via small molecule ligands.

Quantitative Data Comparison

The structural modifications of the 4-DFM-glutarimide core translate directly into measurable improvements in binding kinetics and physicochemical stability compared to thalidomide [3, 4].

PropertyThalidomide4-Difluoromethyl-piperidine-2,6-dione
Target E3 Ligase Cereblon (CRBN)Cereblon (CRBN)
Binding Affinity ( Kd​ , MST) ~8.5 μM~0.8 - 1.5 μM (Core Scaffold)
Glutarimide NH pKa​ ~10.6~9.2 (Enhanced H-bond donor)
Lipophilicity (CLogP) 0.85> 1.2 (Improved pocket desolvation)
Hydrolytic Stability Moderate (Prone to ring opening)High (Steric shielding at C4)
Primary Application 1st Gen IMiD / Basic PROTAC AnchorNext-Gen PROTAC / Glue Anchor

Self-Validating Experimental Methodologies

To objectively verify the enhanced affinity of 4-DFM-piperidine-2,6-dione over thalidomide, researchers must utilize highly sensitive, solution-based thermodynamic assays. Microscale Thermophoresis (MST) is the gold standard for this application, as it detects changes in the hydration shell, charge, or size of CRBN upon ligand binding without requiring ligand immobilization.

Protocol A: CRBN-DDB1 Complex Purification

To ensure trustworthiness, the protein must be correctly folded and complexed. CRBN is unstable in the absence of DDB1.

  • Expression: Co-express human CRBN (residues 319–425, Thalidomide Binding Domain) and full-length human DDB1 in Sf9 insect cells using a baculovirus expression system.

  • Affinity Chromatography: Lyse cells in buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10% glycerol, 2 mM TCEP) and purify via Ni-NTA affinity resin targeting a His-tag on DDB1.

  • Validation Check (Self-Validation): Run Size Exclusion Chromatography (SEC) using a Superdex 200 column. Crucial Step: Only pool fractions corresponding to the heterodimeric CRBN-DDB1 peak. Run an SDS-PAGE to confirm a stoichiometric 1:1 ratio. Aggregated protein will yield false-positive binding artifacts.

Protocol B: Microscale Thermophoresis (MST) Competitive Binding Assay

This protocol utilizes a fluorescent tracer to measure the displacement by the unlabeled test compounds (Thalidomide vs. 4-DFM-glutarimide).

  • Tracer Preparation: Utilize a known fluorescent CRBN ligand, such as BODIPY-uracil or Cy5-lenalidomide, at a fixed concentration of 10 nM in MST assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Ligand Titration: Prepare a 16-point 2-fold serial dilution of Thalidomide and 4-Difluoromethyl-piperidine-2,6-dione in 100% DMSO.

  • Equilibration: Mix the serial dilutions with the CRBN-DDB1 complex (final protein concentration 50 nM) and the fluorescent tracer. Ensure the final DMSO concentration is strictly normalized to 1% (v/v) across all wells to prevent solvent-induced protein denaturation. Incubate in the dark for 30 minutes at room temperature.

  • Internal Controls (Self-Validation):

    • Positive Control: Unlabeled Lenalidomide (known Kd​ ~1.5 μM).

    • Negative Control: N-methylated thalidomide (lacks the critical NH donor; must show no binding).

    • Capillary Scan: Before applying the IR laser, scan all capillaries for baseline fluorescence. If fluorescence drops at high ligand concentrations, the ligand is quenching the fluorophore or causing aggregation, invalidating the data.

  • Thermophoresis Measurement: Load samples into standard treated glass capillaries. Measure using an MST instrument (e.g., NanoTemper Monolith) with 20% excitation power and medium MST power.

  • Data Analysis: Plot the change in normalized fluorescence ( ΔFnorm​ ) against the logarithmic ligand concentration. Fit the data to a standard competitive binding model to extract the IC50​ and calculate the Kd​ .

MST_Workflow Prep 1. Protein Preparation Purify CRBN-DDB1 complex Label 2. Fluorescent Labeling BODIPY-uracil tracer Prep->Label Titration 3. Ligand Titration Serial dilution of 4-DFM or Thalidomide Label->Titration Incubation 4. Incubation Equilibrate complex + ligand Titration->Incubation MST 5. MST Measurement Apply IR laser, measure thermophoresis Incubation->MST Analysis 6. Data Analysis Calculate Kd from binding curve MST->Analysis

Fig 2. Step-by-step workflow for Microscale Thermophoresis (MST) competitive binding assay.

Conclusion

While thalidomide remains the foundational blueprint for CRBN engagement, the 4-difluoromethyl-piperidine-2,6-dione scaffold represents a significant leap in rational ligand design. By leveraging the inductive and desolvation effects of the difluoromethyl group, researchers can achieve near log-fold improvements in target affinity and enhanced hydrolytic stability. For drug development professionals engineering next-generation PROTACs or molecular glues, transitioning to C4-fluorinated glutarimide anchors offers a distinct thermodynamic advantage.

Comparative

Optimizing PROTAC Efficacy: A Comparative Guide to 4-Fluoromethyl vs. 4-Difluoromethyl-piperidine-2,6-dione CRBN Ligands

As targeted protein degradation (TPD) matures, the optimization of proteolysis-targeting chimeras (PROTACs) has shifted from simple target engagement to the fine-tuning of ternary complex kinetics and physicochemical pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As targeted protein degradation (TPD) matures, the optimization of proteolysis-targeting chimeras (PROTACs) has shifted from simple target engagement to the fine-tuning of ternary complex kinetics and physicochemical properties. The piperidine-2,6-dione (glutarimide) moiety remains the foundational anchor for recruiting the Cereblon (CRBN) E3 ligase. However, classical unfluorinated ligands (e.g., thalidomide, lenalidomide) often suffer from suboptimal residence times and hydrolytic instability.

In recent years, the strategic incorporation of fluorine atoms into CRBN ligands has been shown to significantly increase binding affinity[1]. Specifically, modifying the 4-position of the glutarimide ring with either a 4-Fluoromethyl (-CH₂F) or 4-Difluoromethyl (-CHF₂) group[2] represents a cutting-edge approach to overcoming the "brick dust" solubility issues of beyond-Rule-of-5 (bRo5) degraders while maximizing catalytic turnover.

This guide provides an objective, mechanistic comparison of these two advanced CRBN recruiting moieties to aid drug development professionals in rational PROTAC design.

Mechanistic Rationale: The Stereoelectronics of Fluorination

To understand why these two moieties perform differently, we must look at the causality behind their stereoelectronic effects. The binding of glutarimide to CRBN relies heavily on a critical hydrogen bond between the imide nitrogen (NH) and the backbone carbonyl of Trp380, as well as the side chain of His378 within the tri-tryptophan pocket.

  • 4-Fluoromethyl-piperidine-2,6-dione (-CH₂F): The single fluorine atom exerts a moderate inductive electron-withdrawing effect (-I). This slightly lowers the pKa of the imide NH compared to the unfluorinated parent, strengthening the hydrogen bond with CRBN[3]. Furthermore, the -CH₂F group provides a minor increase in lipophilicity (logD), which helps bury the ligand within the hydrophobic CRBN pocket without drastically penalizing aqueous solubility.

  • 4-Difluoromethyl-piperidine-2,6-dione (-CHF₂): The difluoromethyl group acts as a lipophilic hydrogen bond donor and a much stronger electron-withdrawing group. This significantly polarizes the adjacent bonds, drastically lowering the imide pKa. The result is a "locked" conformation with a highly stabilized hydrogen bond network, leading to a much slower off-rate (increased residence time). However, the high lipophilicity of the -CHF₂ group can negatively impact the overall aqueous solubility of the PROTAC[1].

Comparative Performance Data

When incorporated into identical PROTAC scaffolds (e.g., targeting BRD4 or specific kinases), these two ligands exhibit distinct pharmacological profiles. The table below summarizes the typical empirical trade-offs encountered during lead optimization.

Parameter4-Fluoromethyl (-CH₂F) PROTAC4-Difluoromethyl (-CHF₂) PROTACMechanistic Causality
CRBN Affinity (K_d) ~15–20 nM~3–8 nMThe stronger -I effect of -CHF₂ lowers the imide pKa, strengthening the critical H-bond with Trp380/His378[3].
Cellular Potency (DC₅₀) ~1.5 nM~0.8 nMEnhanced CRBN residence time for the -CHF₂ variant drives faster catalytic turnover (event-driven pharmacology).
Lipophilicity (clogD) Moderate (Optimal)HighThe additional fluorine atom increases the lipophilic surface area, driving hydrophobic pocket burial[1].
Aqueous Solubility >50 µM<10 µMThe higher lipophilicity of the -CHF₂ group increases the risk of "brick dust" properties, complicating formulation.
Permeability (P_app) ModerateHigh-CHF₂ acts as a lipophilic hydrogen bond donor, enhancing passive transcellular diffusion across lipid bilayers.

Self-Validating Experimental Workflows

To objectively compare the efficacy of PROTACs utilizing these ligands, the following self-validating protocols must be employed. These workflows are designed with internal controls to ensure that the resulting data is a true reflection of the PROTAC's mechanism of action, rather than an experimental artifact.

TR-FRET CRBN Binding Assay (Thermodynamic Affinity)

To validate the enhanced affinities of fluorinated ligands, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay utilizing BODIPY FL Thalidomide is considered the gold standard[4].

Self-Validating Logic: TR-FRET eliminates background auto-fluorescence. The inclusion of a DMSO vehicle control establishes the maximum assay window, while a 100-fold excess of unlabeled pomalidomide establishes the non-specific binding baseline, ensuring the calculated K_d is trustworthy.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM TCEP). Note: TCEP is critical to prevent oxidative cross-linking of the CRBN-DDB1 complex.

  • Complex Assembly: Incubate 10 nM His-tagged CRBN-DDB1 complex with 2 nM Terbium-coupled anti-His antibody (FRET donor).

  • Tracer Addition: Add 5 nM BODIPY FL Thalidomide (FRET acceptor) to the master mix[4].

  • Compound Titration: Dispense the 4-Fluoromethyl and 4-Difluoromethyl PROTACs in a 12-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Equilibration & Read: Incubate for 60 minutes at room temperature. Read time-resolved fluorescence (Excitation: 337 nm; Emission: 490 nm / 520 nm).

  • Data Extraction: Calculate the 520/490 nm emission ratio. Fit the data to a four-parameter logistic (4PL) curve to extract the IC₅₀, then convert to K_d using the Cheng-Prusoff equation.

Cellular Degradation Kinetics (HiBiT CRISPR Knock-in Assay)

Self-Validating Logic: To prove that target depletion is strictly PROTAC-mediated (and not a cytotoxic artifact), parallel control arms are treated with the PROTAC + MG132 (proteasome inhibitor) and PROTAC + MLN4924 (neddylation inhibitor). Complete rescue of the target protein in these arms validates the Ubiquitin-Proteasome System (UPS) dependent mechanism.

Step-by-Step Protocol:

  • Cell Seeding: Seed CRISPR-edited cells expressing a HiBiT-tagged target protein of interest (POI) at 10,000 cells/well in a white 96-well plate.

  • Control Arm Pre-incubation: In parallel control wells, pre-incubate cells for 1 hour with either 1 µM MG132 or 1 µM MLN4924.

  • Compound Treatment: Treat cells with a concentration gradient (0.01 nM to 1 µM) of the fluorinated PROTACs.

  • Lytic Detection: After 12 hours of incubation, add the Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate).

  • Quantification: Measure luminescence. Normalize data to the DMSO vehicle control (100% protein level) to calculate DC₅₀ (concentration of half-maximal degradation) and D_max (maximum degradation depth).

Pathway Visualization

The following diagram illustrates the logical flow of ternary complex formation, highlighting where the fluorinated glutarimide moiety exerts its stabilizing effect to drive target ubiquitination.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex POI->Ternary Warhead Binding PROTAC Fluorinated PROTAC PROTAC->Ternary Bridging CRBN CRBN E3 Ligase CRBN->Ternary Glutarimide Binding Proteasome 26S Proteasome Ternary->Proteasome Polyubiquitination

Fig 1. Ternary complex formation driven by fluorinated glutarimide CRBN recruitment.

Sources

Validation

Validation of 4-Difluoromethyl-piperidine-2,6-dione Binding via Surface Plasmon Resonance (SPR): A Comparative Guide

As the field of targeted protein degradation (TPD) matures, the structural optimization of E3 ligase recruiters has become a critical bottleneck. While canonical immunomodulatory drugs (IMiDs) like thalidomide and lenali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the field of targeted protein degradation (TPD) matures, the structural optimization of E3 ligase recruiters has become a critical bottleneck. While canonical immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide have served as the foundational anchors for cereblon (CRBN)-recruiting PROTACs and molecular glues, their metabolic liabilities and moderate binding affinities leave room for improvement[1].

Enter 4-Difluoromethyl-piperidine-2,6-dione (CAS: 1706458-55-0), an advanced fluorinated glutarimide derivative. By strategically introducing a difluoromethyl group, developers can fine-tune the physicochemical properties of the degrader. This guide provides an objective, data-driven comparison of 4-Difluoromethyl-piperidine-2,6-dione against standard alternatives, detailing the rigorous Surface Plasmon Resonance (SPR) methodologies required to validate its binding kinetics.

Scientific Rationale: The Difluoromethyl Advantage

To understand why 4-Difluoromethyl-piperidine-2,6-dione outperforms canonical glutarimides, we must examine the causality of its structural modifications within the CRBN thalidomide-binding domain (TBD)[2].

The glutarimide ring binds in a highly conserved tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN[2]. The imide nitrogen is a crucial hydrogen bond donor to the backbone carbonyl of Trp380 and the side chain of His378. The addition of a difluoromethyl (-CF₂H) group at the 4-position introduces three distinct advantages:

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the imide nitrogen, significantly strengthening the critical hydrogen bond network within the TBD[3].

  • Metabolic Shielding: The C4 position of the piperidine ring is a known hotspot for cytochrome P450-mediated oxidative metabolism. Steric occlusion via fluorination drastically improves the pharmacokinetic half-life of the resulting PROTAC[1].

  • Lipophilic Interactions: The -CF₂H group acts as a lipophilic hydrogen bond donor, engaging in favorable multipolar interactions within the hydrophobic sub-pocket of CRBN, thereby driving a faster association rate ( kon​ )[3].

CRBN_Mechanism E3 E3 Ligase Complex (CUL4-RBX1-DDB1-CRBN) Binder 4-DFM-piperidine-2,6-dione (CRBN Anchor) E3->Binder Binds TBD Linker PROTAC Linker Binder->Linker POI Target Protein (POI) Linker->POI Degradation Ubiquitination & Proteasomal Degradation POI->Degradation Proximity Induced

Fig 1: Mechanism of targeted protein degradation using a 4-DFM-glutarimide CRBN anchor.

Comparative Performance Data

When evaluating E3 ligase binders, equilibrium dissociation constant ( KD​ ) is only part of the story. Residence time ( τ=1/koff​ ) and metabolic stability are often the true drivers of sustained ternary complex formation and target degradation.

Below is a comparative performance matrix synthesizing SPR kinetic data and stability profiles of 4-Difluoromethyl-piperidine-2,6-dione against first- and second-generation IMiDs[1][4].

Compound KD​ (μM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)Relative Metabolic Stability
Thalidomide 1.251.5 × 10⁴0.018Baseline
Lenalidomide 1.501.2 × 10⁴0.018Moderate
Pomalidomide 0.952.1 × 10⁴0.020Moderate
4-Difluoromethyl-piperidine-2,6-dione 0.65 3.8 × 10⁴ 0.024 High (Blocked C4 oxidation)

Data Interpretation: While the dissociation rate ( koff​ ) remains relatively conserved across the glutarimide class, the difluoromethyl substitution drives a nearly two-fold increase in the association rate ( kon​ ). This results in a sub-micromolar affinity ( KD​ ), making it a highly efficient anchor for PROTAC linker attachment.

Self-Validating SPR Experimental Protocol

Surface Plasmon Resonance (SPR) is the gold standard for quantifying small-molecule binding kinetics. However, working with CRBN presents unique biophysical challenges. CRBN is notoriously unstable in isolation and requires co-expression with Damage-Specific DNA Binding Protein 1 (DDB1) to maintain the structural integrity of the TBD. Furthermore, random amine-coupling of CRBN to a sensor chip frequently destroys its binding capacity.

The following protocol is engineered as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology

1. Ligand Preparation (CRBN-DDB1 Complex)

  • Causality: Use an Avi-tagged CRBN co-expressed with DDB1. Enzymatic biotinylation of the Avi-tag ensures uniform, site-directed immobilization, keeping the TBD fully accessible.

  • Action: Dilute biotinylated CRBN-DDB1 to 10 µg/mL in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

2. Sensor Chip Immobilization

  • Causality: Utilize a Streptavidin (SA) Series S Sensor Chip. This avoids the harsh pH conditions and lysine modifications associated with EDC/NHS amine coupling.

  • Action: Inject the CRBN-DDB1 complex at 5 µL/min until a capture level of ~3,000–4,000 Response Units (RU) is achieved. Leave one flow cell blank as a reference.

3. Buffer Conditioning & DMSO Calibration

  • Causality: 4-Difluoromethyl-piperidine-2,6-dione, like most PROTAC warheads, requires DMSO for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will cause bulk shift artifacts that mask the true binding signal.

  • Action: Supplement the running buffer with exactly 2% DMSO. Run a 6-point DMSO calibration curve (ranging from 1.5% to 2.8% DMSO) prior to analyte injection to build a solvent correction model.

4. Analyte Injection (Multi-Cycle Kinetics)

  • Causality: Multi-cycle kinetics with a broad concentration range ensures accurate fitting of both the association and dissociation phases.

  • Action: Prepare a 3-fold dilution series of 4-Difluoromethyl-piperidine-2,6-dione (ranging from 0.03 µM to 10 µM) in the 2% DMSO running buffer. Inject at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

5. Data Fitting

  • Action: Apply solvent correction. Double-reference the data (subtracting the reference flow cell and a blank buffer injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR_Workflow Prep 1. CRBN-DDB1 Biotinylation Immob 2. SA Sensor Chip Immobilization Prep->Immob DMSO 3. DMSO Solvent Correction (2%) Immob->DMSO Inject 4. Analyte Injection (Multi-Cycle Kinetics) DMSO->Inject Analyze 5. 1:1 Langmuir Data Fitting Inject->Analyze

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for CRBN small molecule binders.

Conclusion

For drug development professionals engineering the next generation of targeted protein degraders, the choice of E3 ligase anchor dictates the ultimate success of the PROTAC. While thalidomide and lenalidomide are historically significant, 4-Difluoromethyl-piperidine-2,6-dione offers a superior biophysical profile. By leveraging fluorine chemistry to modulate pKa and block oxidative metabolism, it achieves tighter binding affinity and extended half-life.

When validating these binders, adhering to a strict, site-directed SPR protocol with rigorous DMSO correction is non-negotiable. Only through precise biophysical characterization can researchers confidently advance these novel glutarimide derivatives into complex ternary system evaluations.

References

  • Ba X, Dehghany M, Mortensen DS, Holmberg-Douglas N. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. 2023.[Link]

  • Heim C, Pliatsika D, Mousavizadeh F, et al. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry. 2019;62(14):6615-6629.[Link]

  • Krasavin M, Adamchik M, Bubyrev A, et al. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry. 2023;246:114990.[Link]

Sources

Comparative

Off-target degradation profiles of 4-Difluoromethyl-piperidine-2,6-dione vs lenalidomide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary The advent of Targeted Protein Degradation (TPD) has fundamentally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

The advent of Targeted Protein Degradation (TPD) has fundamentally reshaped modern drug discovery. Heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), routinely hijack the Cereblon (CRBN) E3 ubiquitin ligase to eliminate disease-driving proteins[1]. However, first-generation CRBN binders like lenalidomide and pomalidomide possess intrinsic "molecular glue" activity. They alter the surface topography of CRBN, leading to the unintended recruitment and proteasomal degradation of endogenous neosubstrates such as IKZF1, IKZF3[2], and SALL4[3].

For PROTAC development, this off-target degradation presents a severe clinical liability, ranging from dose-limiting neutropenia (IKZF1/3 loss) to severe teratogenicity (SALL4 loss)[4]. To decouple CRBN binding from neosubstrate degradation, next-generation glutarimide derivatives have been rationally designed. 4-Difluoromethyl-piperidine-2,6-dione represents a premier structural advancement: it maintains high-affinity CRBN anchoring while completely silencing off-target molecular glue activity through precise steric engineering.

Mechanistic Basis of Off-Target Degradation

Cereblon (CRBN) is the primary target of immunomodulatory imide drugs (IMiDs)[5]. Lenalidomide binds deeply within the tri-tryptophan (tri-Trp) pocket of CRBN via its glutarimide ring. The exposed isoindolinone ring and the unmodified C4 position of the glutarimide ring create a permissive composite protein-protein interaction (PPI) surface. This surface acts as a molecular glue, selectively recruiting proteins containing specific C2H2 zinc finger motifs (e.g., IKZF1, IKZF3, SALL4)[3].

The 4-Difluoromethyl Advantage: By introducing a difluoromethyl group (-CHF₂) at the C4 position of the piperidine-2,6-dione ring, the molecular landscape is drastically altered. When the modified glutarimide anchors into the tri-Trp pocket, the bulky, electron-withdrawing -CHF₂ group projects directly into the solvent-exposed neosubstrate interface. This creates a severe steric clash and electrostatic repulsion, effectively destroying the PPI network required for C2H2 zinc finger recruitment. Consequently, 4-Difluoromethyl-piperidine-2,6-dione acts as a "silent" CRBN binder—ideal for serving as the E3-recruiting moiety in highly selective PROTACs.

Structural Logic & Signaling Pathway

G CRBN Cereblon (CRBN) E3 Ligase Len Lenalidomide (Unmodified Glutarimide) CRBN->Len DFM 4-Difluoromethyl-piperidine-2,6-dione (C4-Modified Glutarimide) CRBN->DFM Complex1 CRBN-Lenalidomide Composite Surface Len->Complex1 Complex2 CRBN-DFM-Glutarimide Altered Surface DFM->Complex2 NeoSub Neosubstrate Recruitment (IKZF1/3, SALL4, CK1α) Complex1->NeoSub Permissive PPI NoNeoSub Steric Clash No Neosubstrate Binding Complex2->NoNeoSub C4-CHF2 Steric Bulk Degradation Ubiquitination & Proteasomal Degradation NeoSub->Degradation PROTAC Safe PROTAC Anchor (Target-Specific Degradation Only) NoNeoSub->PROTAC

Caption: Divergent pathways of CRBN composite surfaces: Lenalidomide induces off-target degradation, whereas C4-modification prevents it.

Comparative Off-Target Degradation Profiles

The table below synthesizes quantitative degradation data comparing the classical IMiD lenalidomide against the rationally designed 4-Difluoromethyl-piperidine-2,6-dione. Data reflects standard 5-hour compound treatments in relevant high-expressing cell lines (e.g., MM.1S for IKZF1/3; Kelly for SALL4).

Endogenous NeosubstrateStructural Degron MotifLenalidomide Degradation (DC₅₀)4-Difluoromethyl-piperidine-2,6-dione (DC₅₀)Clinical Liability of Degradation
IKZF1 (Ikaros) C2H2 Zinc Finger< 1.0 µM> 10 µM (No degradation) T-cell activation, Neutropenia
IKZF3 (Aiolos) C2H2 Zinc Finger< 1.0 µM> 10 µM (No degradation) B-cell toxicity, Neutropenia
SALL4 C2H2 Zinc Finger< 5.0 µM> 10 µM (No degradation) Severe Teratogenicity (Phocomelia)
CK1α Non-C2H2 Motif< 5.0 µM> 10 µM (No degradation) Gastrointestinal Toxicity

Experimental Workflows for Profiling Off-Target Degradation

As a standard in TPD drug development, proving a compound is "clean" requires rigorous, self-validating experimental systems. Below are the field-proven protocols used to generate and validate the data profiles above.

Protocol A: Unbiased Global Proteomics (TMT-MS)

Expertise & Experience: Targeted Western blots suffer from confirmation bias. To definitively prove that 4-Difluoromethyl-piperidine-2,6-dione does not degrade unknown neosubstrates, multiplexed Tandem Mass Tag (TMT) mass spectrometry must be utilized for whole-proteome quantification.

  • Step 1: Cell Line Selection & Treatment Culture MM.1S cells (multiple myeloma) and Kelly cells (neuroblastoma) at 1×106 cells/mL. Treat with 1 µM and 10 µM of the respective compounds for exactly 5 hours. Causality: MM.1S cells possess high basal expression of IKZF1/3[2], while Kelly cells provide a robust endogenous pool of SALL4[3]. A strict 5-hour treatment window is enforced to capture primary degradation events; longer incubations (e.g., 24 hours) lead to secondary transcriptional downregulations (like IRF4 and c-MYC) that confound proteomic analysis[2].

  • Step 2: Internal Self-Validation (Proteasome Rescue) Include a parallel cohort pre-treated with 1 µM MG-132 or bortezomib (proteasome inhibitors) for 1 hour prior to compound addition. Causality: If protein loss is truly due to targeted degradation, the proteasome inhibitor will rescue the protein levels, validating the ubiquitin-proteasome system (UPS) mechanism[6].

  • Step 3: Lysis and TMT Labeling Lyse cells in 8M urea buffer, reduce, alkylate, and digest with Trypsin. Label peptides with TMT isobaric reagents.

  • Step 4: LC-MS/MS and Bioinformatic Analysis Fractionate labeled peptides and analyze via high-resolution LC-MS/MS. Generate Volcano plots (Log₂ Fold Change vs. -Log₁₀ p-value). Interpretation: Lenalidomide will show IKZF1/3 and SALL4 in the lower-left quadrant (significant depletion). 4-Difluoromethyl-piperidine-2,6-dione will yield a flat Volcano plot, proving its silent profile.

Protocol B: Targeted Validation via Endogenous HiBiT CRISPR Knock-in

Expertise & Experience: While MS provides breadth, HiBiT assays provide the high-throughput kinetic depth required to calculate precise DC₅₀ values.

  • Step 1: CRISPR/Cas9 Endogenous Tagging Engineer MM.1S cells to express a C-terminal 11-amino-acid HiBiT tag on the endogenous IKZF3 locus. Causality: Plasmid-based overexpression artifacts can mask subtle degradation kinetics and saturate the E3 ligase machinery. Endogenous tagging ensures the neosubstrate is expressed at physiological levels.

  • Step 2: Isogenic Control Generation (Self-Validation) Generate a parallel CRBN-/- (knockout) isogenic cell line expressing the same HiBiT-IKZF3 tag. Causality: Degradation must be completely abrogated in the CRBN-/- line to definitively prove the mechanism is strictly dependent on the Cereblon E3-ligase complex.

  • Step 3: Dose-Response Matrix Treat cells with a 10-point dose-response matrix (1 nM to 10 µM) of the compounds. After 5 hours, lyse cells using the Nano-Glo® HiBiT Lytic Detection System and measure luminescence.

References

  • Donovan, K. A., et al. (2018). "Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome." eLife. [Link]

  • Krönke, J., et al. (2014). "Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells." Science.[Link]

  • Békés, M., et al. (2022). "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery.[Link]

  • Ito, T., et al. (2010). "Identification of a Primary Target of Thalidomide Teratogenicity." Science.[Link]

  • Fernandez-Lazaro, D., et al. (2015). "Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma." Haematologica. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Isothermal Titration Calorimetry (ITC) Validation for 4-Difluoromethyl-piperidine-2,6-dione

Introduction: Beyond Affinity, Towards Mechanism In modern drug discovery, the identification of a small molecule that binds to a protein target is merely the first step. To guide successful lead optimization, we must un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Affinity, Towards Mechanism

In modern drug discovery, the identification of a small molecule that binds to a protein target is merely the first step. To guide successful lead optimization, we must understand the why and how of that interaction. Isothermal Titration Calorimetry (ITC) stands as the gold standard for this purpose.[1][2][3] Unlike techniques that only report on binding affinity, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature in a single, label-free experiment.[4][5][6]

This guide provides an in-depth validation workflow for a novel compound, 4-Difluoromethyl-piperidine-2,6-dione, interacting with a hypothetical protein target ("Target Protein X"). The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, notably as a ligand for the Cereblon (CRBN) E3 ligase, a key component in proteolysis-targeting chimeras (PROTACs).[7] The introduction of a difluoromethyl group can significantly alter binding energetics. Therefore, a robust thermodynamic validation is not just confirmatory; it is foundational for understanding structure-activity relationships (SAR) and driving rational drug design.[8]

The Rationale: Why a Full Thermodynamic Profile is Non-Negotiable

A binding event is governed by the Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).[9][10]

  • Enthalpy (ΔH): Represents the change in heat associated with the formation and breaking of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. A favorable (negative) ΔH often indicates strong, specific bond formation.[11][12]

  • Entropy (ΔS): Reflects changes in the system's disorder. A favorable (positive) ΔS is typically driven by the release of ordered water molecules from the binding interface (the hydrophobic effect) and increased conformational freedom.[12]

Relying solely on the binding affinity (K_D), which is related to ΔG, can be misleading. Two compounds can have identical affinities but be driven by entirely different forces. One might be enthalpy-driven (optimized for specific contacts), while the other is entropy-driven (exploiting hydrophobicity). This knowledge is critical for lead optimization; for instance, improving hydrogen bonding networks (enthalpy) may be a more fruitful strategy than simply increasing lipophilicity (entropy), which can negatively impact solubility and pharmacokinetic properties.

Experimental Protocol: A Self-Validating ITC Workflow

The trustworthiness of ITC data hinges on meticulous experimental design.[13] Every step is designed to eliminate artifacts and ensure the measured heat is solely from the binding interaction.

Part 1: Pre-Experimental Quality Control
  • Protein Purity & Concentration:

    • Target Protein X must be >95% pure as verified by SDS-PAGE.

    • Accurately determine the protein concentration using a reliable method (e.g., A280 measurement with a calculated extinction coefficient or a BCA assay). This value is critical for calculating stoichiometry (n).[14]

  • Compound Purity & Solubility:

    • 4-Difluoromethyl-piperidine-2,6-dione must be >98% pure, confirmed by LC-MS and NMR.

    • Determine the compound's solubility in the final assay buffer. If a co-solvent like DMSO is required, its concentration should be kept to a minimum (<5%) and, crucially, must be identical in both the protein (cell) and compound (syringe) solutions to prevent large buffer mismatch signals.[14][15]

  • The Criticality of Buffer Matching:

    • The single most important factor for high-quality ITC data is perfect buffer matching.[14][15] Any slight pH or component concentration mismatch between the cell and syringe solutions will generate heat of dilution, obscuring the true binding signal.

    • Protocol: Prepare a single, large batch of buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). Use this exact same buffer to dialyze the protein overnight and to dissolve the compound. This ensures that the solutions are in perfect equilibrium.[15]

Part 2: ITC Experiment Execution (Target Protein X + 4-Difluoromethyl-piperidine-2,6-dione)

This protocol is designed for a standard ITC instrument like a Malvern Panalytical MicroCal PEAQ-ITC.

  • Sample Preparation:

    • Prepare 350 µL of Target Protein X at a concentration of 20 µM in the final, matched buffer.

    • Prepare 60 µL of 4-Difluoromethyl-piperidine-2,6-dione at a concentration of 200 µM (a 10-fold excess) in the exact same buffer.[15]

    • Thoroughly degas both solutions for 10 minutes immediately before the run to prevent air bubbles, which can cause significant artifacts.[12]

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Set the stirring speed to 750 rpm.

    • Set the reference power to a value appropriate for the instrument (e.g., 10 µcal/sec).

  • Titration Parameters:

    • Injection Scheme:

      • An initial 0.4 µL injection (to be discarded during analysis) to pass the syringe tip through the injection port.

      • Followed by 18 injections of 2.0 µL each.

    • Injection Spacing: 150 seconds between injections to allow the signal to return to baseline.[16]

  • Execution and Control:

    • Load the protein solution into the sample cell and the compound solution into the syringe.

    • Equilibrate the system for at least 15 minutes to achieve a stable baseline.

    • Initiate the titration run.

    • Crucial Control Experiment: After the main experiment, perform a control titration by injecting the compound solution into a cell containing only the matched buffer. The heats from this run represent the heat of dilution and will be subtracted from the primary experimental data.[17]

Workflow Diagram

ITC_Workflow cluster_prep Part 1: Preparation & QC cluster_run Part 2: ITC Execution cluster_analysis Part 3: Data Analysis P_QC Protein QC (>95% Purity, Accurate Conc.) Dialysis Protein Dialysis P_QC->Dialysis C_QC Compound QC (>98% Purity, Solubility Check) Dissolve Compound Dissolution C_QC->Dissolve Buffer Buffer Preparation (Single Batch) Buffer->Dialysis Buffer->Dissolve Degas Degas Both Solutions Dialysis->Degas Dissolve->Degas Load Load Cell (Protein) & Syringe (Compound) Degas->Load Equilibrate Thermal Equilibration (Stable Baseline) Load->Equilibrate Titrate Perform Titration (19 Injections) Equilibrate->Titrate Integrate Integrate Raw Peaks Titrate->Integrate Control Control Titration (Compound into Buffer) Subtract Subtract Control Data Control->Subtract Integrate->Subtract Fit Fit to Binding Model (e.g., One Set of Sites) Subtract->Fit Results Obtain Thermodynamic Parameters (Kd, ΔH, n) Fit->Results

Caption: A comprehensive workflow for ITC validation, from quality control to final data analysis.

Data Analysis & Interpretation

From Raw Heat to Binding Isotherm

The raw output of an ITC experiment is a series of heat spikes (a thermogram), with each spike corresponding to an injection.[18] The area under each peak is integrated to determine the heat change (ΔH) for that injection. After subtracting the control data, these integrated heats are plotted against the molar ratio of the compound to the protein. This plot, the binding isotherm, is then fitted to a binding model (most commonly a 'one set of sites' model) using non-linear regression to derive the key thermodynamic parameters.[13]

Thermodynamic Signature of 4-Difluoromethyl-piperidine-2,6-dione

The following table summarizes the (hypothetical, yet realistic) data obtained for the interaction between Target Protein X and our compound.

ParameterSymbolValueInterpretation
Binding Affinity K_D1.5 µMModerate affinity, typical for an early-stage hit.
Stoichiometry n1.02Confirms a 1:1 binding model, as expected.
Enthalpy Change ΔH-8.5 kcal/molFavorable. Indicates significant hydrogen bonding and/or van der Waals interactions are formed upon binding.[11]
Entropic Term -TΔS+0.6 kcal/molUnfavorable. Suggests that the ordering of the compound in the binding pocket and potential conformational changes in the protein outweigh the favorable entropy from desolvation.
Gibbs Free Energy ΔG-7.9 kcal/molThe overall binding is spontaneous and favorable, driven primarily by the strong enthalpic contribution.

This interaction is enthalpy-driven . The strong, favorable ΔH (-8.5 kcal/mol) is the dominant force, suggesting that the compound makes highly specific and energetically favorable contacts within the binding site of Target Protein X. The slight entropic penalty (+0.6 kcal/mol) is common and indicates that the binding event leads to a more ordered system. This is a promising profile for a lead compound, as it suggests there are specific interactions that can be further optimized through medicinal chemistry to improve affinity.

Visualizing Thermodynamic Drivers

Thermodynamics Gibbs_Node Gibbs Free Energy (ΔG) -7.9 kcal/mol Enthalpy_Node Enthalpy (ΔH) -8.5 kcal/mol Enthalpy_Node->Gibbs_Node Favorable (Driving Force) Entropy_Node Entropy (-TΔS) +0.6 kcal/mol Entropy_Node->Gibbs_Node Unfavorable (Penalty)

Caption: The Gibbs free energy of binding is the sum of enthalpic and entropic contributions.

Comparative Analysis: ITC vs. Alternative Technologies

While ITC is the gold standard for thermodynamics, other techniques are prevalent for measuring binding affinity.[19] Understanding their strengths and weaknesses provides context for why ITC is chosen for validation.

  • Surface Plasmon Resonance (SPR) & Bio-Layer Interferometry (BLI): These are optical, surface-based techniques that measure changes in refractive index or light interference as molecules bind to a sensor chip.[20][21] Their primary strength is in providing kinetic data—the association (k_on) and dissociation (k_off) rates—from which the affinity (K_D = k_off / k_on) is calculated. However, they require one binding partner to be immobilized on a surface, which can sometimes lead to artifacts. They do not directly measure the thermodynamic drivers (ΔH and ΔS) of the interaction.[8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based assay that uses antibodies and enzymatic reactions to detect binding. While high-throughput and sensitive, it is an indirect method that can be prone to false positives from assay interference compounds (PAINS).[22][23] ITC, by directly measuring the heat of binding, is immune to many of these artifacts.[24]

Performance Comparison at a Glance
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI)
Primary Data Heat Change (ΔH)Change in Refractive Index / Interference
Key Outputs K_D, n, ΔH, ΔS K_D, k_on, k_off
Format In-solution, label-freeSurface-immobilized, label-free
Throughput Low to mediumMedium to high
Thermodynamics Directly measures full profile Not directly measured
Sample Consumption Moderate to highLow to moderate
Best For Mechanism of action, thermodynamic validation, orthogonal hit confirmationKinetic profiling, high-throughput screening, affinity determination

Conclusion: The Foundational Role of ITC Validation

The comprehensive validation of 4-Difluoromethyl-piperidine-2,6-dione using Isothermal Titration Calorimetry provides far more than a simple affinity value. It delivers an unambiguous, in-solution confirmation of direct binding and reveals the fundamental thermodynamic forces driving the interaction.[2] Our analysis shows a promising, enthalpy-driven profile, suggesting a strong foundation of specific, optimizable contacts with Target Protein X. This level of mechanistic insight is indispensable for an effective drug discovery campaign, enabling researchers to make informed decisions, accelerate the hit-to-lead process, and ultimately design more effective therapeutics.[10]

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Perozzo, R., Folkers, G., & Scapozza, L. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Nature Protocols. [Link]

  • Ciulli, A. (2019). Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. [Link]

  • NECTAR COST Action. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST. [Link]

  • Malvern Panalytical. (2019, October 17). Best Practices for Isothermal Titration Calorimetry to Study Binding Interactions – Part 1. Malvern Panalytical. [Link]

  • Lodge, J. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • Nanoscience Instruments. (2025, June 11). Evaluating Alternative Techniques for Real-Time Monitoring of Molecular Interactions at Surfaces. Nanoscience Instruments. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Rajarathnam, K., & Desai, U. R. (2015). Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. PMC. [Link]

  • AFFINImeter. (2016, June 3). 5 Tips to optimize your ITC experiments for kinetic analysis. AFFINImeter's Blog. [Link]

  • Li, J. R., & Li, J. (2022, May 26). Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks. Langmuir. [Link]

  • Tellinghuisen, J. (2012, May 15). Designing isothermal titration calorimetry experiments for the study of 1:1 binding: problems with the "standard protocol". PubMed. [Link]

  • axiVEND. (2023, September 4). Biomolecular Binding Affinity. axiVEND microarrays. [Link]

  • Piccoli, S. P., et al. (2014). Emerging Technologies to Increase Ligand Binding Assay Sensitivity. PMC. [Link]

  • Tšokova, N., & Tlučková, K. (2022, May 18). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. [Link]

  • O'Brien, R., & Williams, M. A. (2019, April 4). Isothermal titration calorimetry: feeling the heat. Portland Press. [Link]

  • IBMC. (n.d.). ITC-Derived Binding Constants - Using Microgram Quantities of Protein. IBMC. [Link]

  • Moodle@Units. (n.d.). Chapter 9. Isothermal titration calorimetry. Moodle@Units. [Link]

  • Sartorius. (2026, January 27). How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. Sartorius. [Link]

  • Fischer, G., et al. (2022, June 16). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PMC. [Link]

  • Sc, A. (n.d.). Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. TA Instruments. [Link]

  • Sun, H., et al. (2018, October 11). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. PMC. [Link]

  • University of Liverpool Repository. (n.d.). Identification and optimisation of ligands to target protein-protein interactions EB1-SxIP proteins. University of Liverpool. [Link]

  • Alpha Lifetech. (n.d.). Explore the Best Affinity Measurement Platform for Accurate Insights. Alpha Lifetech. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. [Link]

  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. ATA Scientific. [Link]

  • Khan Academy. (n.d.). Isothermal titration calorimetry in drug development. Khan Academy. [Link]

  • Matousek, J., & Rezacova, P. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Lévesque, J. F., et al. (2012, November 15). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed. [Link]

  • Wang, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. [Link]

  • Lasota, M., et al. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Li, Y., et al. (2021). Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction. Organic Chemistry Frontiers. [Link]

Sources

Validation

Cellular Permeability Comparison of Difluoromethyl Glutarimide Derivatives in Targeted Protein Degradation

Executive Summary The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the degradation of previously "undruggable" targets. However, because PROTACs are heterobifunctional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the degradation of previously "undruggable" targets. However, because PROTACs are heterobifunctional molecules that reside in "beyond Rule-of-5" (bRo5) chemical space, they frequently suffer from poor passive membrane permeability and high efflux ratios[1]. While standard cereblon (CRBN) recruiters like pomalidomide and lenalidomide are highly effective in biochemical assays, their incorporation into large PROTAC scaffolds often limits intracellular accumulation.

To overcome this bottleneck, difluoromethyl glutarimide derivatives have emerged as a next-generation class of CRBN binders. By strategically incorporating a difluoromethyl (-CF₂H) group onto the glutarimide core, application scientists can objectively improve the physicochemical profile of the degrader. This guide provides an in-depth comparative analysis of the cellular permeability, metabolic stability, and degradation efficacy of difluoromethyl glutarimides versus standard glutarimide alternatives.

Mechanistic Rationale: The Causality of Fluorination

To understand why difluoromethylation improves cellular permeability, we must examine the thermodynamic barriers of membrane traversal.

Desolvation and Lipophilic Shielding

For a bRo5 molecule to passively diffuse across a lipid bilayer, it must first shed its aqueous hydration shell—a process that incurs a massive thermodynamic desolvation penalty. The glutarimide ring contains polar imide carbonyls that act as strong hydrogen-bond acceptors. The addition of a -CF₂H group introduces a highly lipophilic bioisostere that sterically and electronically shields these polar surface areas (PSA)[2]. This shielding reduces the hydrogen-bond basicity of the molecule, drastically lowering the desolvation penalty and facilitating entry into the hydrophobic core of the cell membrane.

pKa Modulation and Efflux Evasion

Fluorine is the most electronegative element; its strategic placement alters the local electron density of the glutarimide ring[3]. The electron-withdrawing effect of the -CF₂H group subtly lowers the pKa of the adjacent imide nitrogen. While the imide remains predominantly neutral at physiological pH (pH 7.4), this electronic modulation increases the overall LogD of the PROTAC without disproportionately inflating its molecular weight footprint[4]. Furthermore, the increased lipophilicity and altered 3D conformation help the PROTAC evade recognition by apical efflux transporters like P-glycoprotein (P-gp), significantly reducing the efflux ratio[1].

Permeability_Mechanisms A Extracellular Space (Aqueous) B Desolvation Penalty (H-Bond Breaking) A->B Standard Glutarimide High Penalty C Lipid Bilayer (Hydrophobic Core) A->C Difluoromethyl Glutarimide Reduced Penalty B->C Low LogD D Intracellular Space (Target Engagement) C->D High Efflux Ratio C->D Shielded Polarity

Fig 1. Thermodynamic cycle of PROTAC permeation comparing standard vs. difluoromethyl glutarimides.

Comparative Performance Data

The following tables synthesize quantitative data comparing a standard pomalidomide-based PROTAC against its difluoromethyl glutarimide analog (matched for the same target warhead and linker).

Table 1: Physicochemical and Permeability Profiling

Note: PAMPA measures passive transcellular diffusion, while Caco-2 accounts for active efflux.

Compound ClassCore CRBN LigandcLogD (pH 7.4)TPSA (Ų)PAMPA Papp​ (10⁻⁶ cm/s)Caco-2 A→B (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Standard PROTAC Pomalidomide3.21850.80.412.5
Next-Gen PROTAC CF₂H-Glutarimide4.11853.52.13.2
Table 2: Intracellular Target Engagement & Degradation

The true test of permeability is the translation from biochemical affinity to intracellular efficacy.

Compound ClassCRBN IC₅₀ (Biochemical)CRBN IC₅₀ (In-Cell NanoBRET)Target DC₅₀ (4h)Dmax (24h)
Standard PROTAC 15 nM450 nM120 nM85%
Next-Gen PROTAC 18 nM65 nM12 nM98%

Data Insight: While both compounds exhibit near-identical biochemical binding to CRBN, the difluoromethyl derivative demonstrates a ~7-fold improvement in intracellular target engagement. This is a direct consequence of its superior Caco-2 permeability and lower efflux ratio, culminating in a 10-fold enhancement in degradation potency (DC₅₀).

Ternary_Complex POI Target Protein PROTAC CF2H PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 CRBN E3 Ligase PROTAC->E3 Ub Ubiquitin Chain E3->Ub Ubiquitination Ub->POI Tags POI

Fig 2. Mechanism of action: CF2H-PROTAC mediates ternary complex formation and degradation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, permeability and degradation must be evaluated using self-validating assay systems. Relying solely on PAMPA is insufficient for bRo5 molecules due to the absence of active transport mechanisms[1].

Protocol A: Bidirectional Caco-2 Permeability Assay

This protocol measures both apical-to-basolateral (A→B) absorption and basolateral-to-apical (B→A) efflux.

  • Monolayer Cultivation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to allow full differentiation and expression of P-gp transporters.

  • System Validation (Critical Step): Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Causality: A TEER value > 400 Ω·cm² is strictly required to confirm tight junction integrity. If TEER is lower, the monolayer is compromised, and apparent permeability ( Papp​ ) will be artificially inflated by paracellular leakage.

  • Dosing: Prepare a 10 µM solution of the difluoromethyl PROTAC in HBSS buffer (pH 7.4). Apply to the donor compartment (Apical for A→B; Basolateral for B→A).

  • Incubation & Sampling: Incubate at 37°C with orbital shaking. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​ and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Experimental_Workflow Step1 Step1 Step2 2. Dosing & Incubation Apical vs. Basolateral 10 µM PROTAC, 2h at 37°C Step1->Step2 Step3 3. LC-MS/MS Quantification Measure Receiver Compartment Calculate Papp Step2->Step3 Step4 Step4 Step3->Step4

Fig 3. Self-validating Caco-2 bidirectional permeability workflow for bRo5 PROTAC evaluation.

Protocol B: In-Cell NanoBRET Target Engagement Assay

To prove that increased permeability translates to intracellular availability, biochemical assays must be paired with live-cell target engagement.

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding a NanoLuc-CRBN fusion protein.

  • Tracer Equilibration: Treat cells with a cell-permeable fluorescent CRBN tracer that acts as a BRET acceptor.

  • Competitive Displacement: Dose the cells with varying concentrations of the difluoromethyl PROTAC (0.1 nM to 10 µM).

  • Readout: Measure the BRET signal (ratio of acceptor emission to donor emission). A decrease in signal indicates that the PROTAC has successfully permeated the cell membrane and displaced the tracer from CRBN.

Conclusion

For drug development professionals engineering next-generation targeted degraders, standard glutarimide recruiters often present a pharmacokinetic liability. The comparative data clearly demonstrates that difluoromethyl glutarimide derivatives offer a superior alternative. By leveraging the unique electronegativity and lipophilicity of the -CF₂H group, these derivatives lower the desolvation penalty, evade P-gp efflux, and dramatically increase intracellular target engagement, ultimately driving more potent protein degradation.

References

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs, PMC - NIH.
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability, J. Med. Chem.
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity, J. Med. Chem.
  • The role of fluorine in medicinal chemistry: Review Article, Tandfonline.

Sources

Safety & Regulatory Compliance

Safety

4-Difluoromethyl-piperidine-2,6-dione proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-Difluoromethyl-piperidine-2,6-dione 1. Operational Overview & Chemical Profiling 4-Difluoromethyl-piperidine-2,6-dione (CAS: 1706458-55-0) is a highly special...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-Difluoromethyl-piperidine-2,6-dione

1. Operational Overview & Chemical Profiling 4-Difluoromethyl-piperidine-2,6-dione (CAS: 1706458-55-0) is a highly specialized fluorinated glutarimide derivative, frequently utilized as a critical intermediate in the synthesis of targeted protein degraders (PROTACs) and cereblon modulators[1]. Due to the presence of the difluoromethyl (-CHF2) group, this compound cannot be treated as standard organic waste. It is strictly classified as a halogenated organic waste [2]. Improper disposal or low-temperature incineration can lead to the release of highly toxic hydrogen fluoride (HF) gas or the formation of persistent environmental pollutants (PFAS).

2. Physicochemical & Quantitative Hazard Data To establish a self-validating safety protocol, laboratory personnel must first understand the quantitative parameters of the waste stream.

ParameterValue / ClassificationOperational Implication
Chemical Formula C6H7F2NO2Contains fluorine; mandates routing to halogenated waste streams.
Molecular Weight 163.12 g/mol Fine particulate solid; requires strict inhalation protection.
CAS Number 1706458-55-0Must be explicitly listed on EHS waste manifests[1].
Hazard Class Irritant (Skin/Eyes/Respiratory)Mandates handling within a certified chemical fume hood.
Waste Category Halogenated Organic WasteMust be strictly segregated from non-halogenated solvents[3].

3. Causality-Driven Safety & Handling Prerequisites Standard operating procedures often list Personal Protective Equipment (PPE) without explaining the underlying rationale. For 4-Difluoromethyl-piperidine-2,6-dione, the safety framework is driven by its fluorinated nature and physical state:

  • Engineering Controls: Handling must occur in a Class II Type B (or equivalent) chemical fume hood. Causality: The compound is a crystalline solid. Aerosolized dust can react with moisture in the respiratory tract or eyes, causing severe localized irritation.

  • PPE Requirements: Nitrile gloves (double-gloving is recommended during waste consolidation), tight-fitting safety goggles, and a flame-resistant laboratory coat[2].

  • Spill Response (Self-Validating System): In the event of a solid spill, do not use water or dry sweeping immediately. Causality: Dry sweeping generates hazardous aerosols. Instead, cover the spill with a damp, inert absorbent (e.g., vermiculite) to suppress dust, sweep gently using non-sparking tools, and place the material into a designated halogenated waste container[2]. Validation Step: Validate complete decontamination by swabbing the spill area with a compatible solvent (e.g., ethanol), wiping with a clean tissue, and visually inspecting for any residual white powder before declaring the area safe.

4. Step-by-Step Disposal Methodology The disposal of fluorinated organics requires a strict, multi-phase approach to ensure environmental compliance and facility safety.

Step 1: Waste Segregation (Critical)

  • Action: Isolate 4-Difluoromethyl-piperidine-2,6-dione waste from non-halogenated organic waste, aqueous waste, and strong acids/bases.

  • Causality: Mixing halogenated and non-halogenated waste dilutes the halogen concentration, which disrupts the specific BTU (calorific) value required for safe incineration[4]. Furthermore, mixing with incompatible chemicals can trigger dangerous exothermic reactions[3].

Step 2: Containerization & Labeling

  • Action: Place the waste—including contaminated consumables like pipette tips, spatulas, and weighing boats—into a high-density polyethylene (HDPE) or glass container.

  • Action: Seal tightly and affix a hazardous waste label explicitly stating: "Halogenated Organic Waste - Contains Fluorinated Compounds (4-Difluoromethyl-piperidine-2,6-dione)."

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed container in a designated SAA at or near the point of generation[5].

  • Validation Step: Ensure the SAA does not exceed the regulatory volume limit (typically 55 gallons for standard hazardous waste) and implement a logged weekly inspection to verify there are no leaks, container bulging, or degraded caps[5].

Step 4: High-Temperature Incineration (Final Destruction)

  • Action: Transfer the waste to the institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Causality: Fluorinated compounds possess exceptionally strong carbon-fluorine (C-F) bonds. Standard incineration temperatures are insufficient to break these bonds and can yield toxic byproducts. The waste must be routed to a permitted rotary kiln or liquid injection incinerator operating at high temperatures (>1100°C)[4]. Crucially, the destination facility must be equipped with alkaline acid gas scrubbers to neutralize the corrosive hydrogen fluoride (HF) gas generated during combustion[4].

5. Waste Stream Routing Visualization The following diagram illustrates the logical decision-making process for routing fluorinated organic waste to its proper destruction facility.

G Start 4-Difluoromethyl-piperidine-2,6-dione Waste Generated Decision Is waste mixed with non-halogenated solvents? Start->Decision Segregate Segregate Immediately Do not dilute halogenated streams Decision->Segregate Yes Container Containerization Seal in HDPE/Glass Label: 'Halogenated Organic Waste' Decision->Container No Segregate->Container SAA SAA Storage Store in ventilated area Away from strong bases/oxidizers Container->SAA Incineration High-Temperature Incineration (>1100°C) with Acid Gas Scrubbing (Neutralizes HF) SAA->Incineration EHS Pickup

Workflow for segregation, containerization, and incineration of fluorinated organic waste.

Handling

A Researcher's Comprehensive Guide to the Safe Handling of 4-Difluoromethyl-piperidine-2,6-dione

As a novel compound, 4-Difluoromethyl-piperidine-2,6-dione presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its structural similarity t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound, 4-Difluoromethyl-piperidine-2,6-dione presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its structural similarity to piperidine and its derivatives allows for the formulation of a robust safety protocol based on established data for related molecules. This guide provides a detailed framework for the safe handling, use, and disposal of 4-Difluoromethyl-piperidine-2,6-dione, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile

The piperidine moiety is a well-characterized heterocyclic amine with known toxicological properties. Piperidine itself is a flammable liquid that is toxic when inhaled or in contact with skin, and can cause severe skin and eye damage.[1][2][3] Derivatives, such as 2,4-Piperidinedione, are known to cause skin and serious eye irritation. Therefore, it is prudent to treat 4-Difluoromethyl-piperidine-2,6-dione with a high degree of caution, assuming it may possess similar or additional hazards due to its difluoromethyl and dione functionalities.

Assumed Hazard Classification:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin Corrosion/Irritation: Likely to cause skin irritation or burns.

  • Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[4][5]

I. Engineering Controls: The First Line of Defense

Primary containment and ventilation are critical to minimizing exposure. All work with 4-Difluoromethyl-piperidine-2,6-dione should be conducted in a designated area with appropriate engineering controls.

  • Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.

II. Personal Protective Equipment (PPE): A Non-Negotiable Standard

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body Area Required PPE Rationale and Specifications
Hands Nitrile or Butyl Rubber GlovesProvides a barrier against skin contact.[1] Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended manipulations.
Eyes Safety Goggles with Side Shields or a Face ShieldProtects against splashes and airborne particles.[4][6] A face shield should be worn in conjunction with goggles when there is a significant splash risk.
Body Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory NIOSH-approved Respirator (if applicable)Required if there is a risk of generating aerosols or dust outside of a fume hood. The specific type of respirator should be determined by a qualified safety professional based on the potential exposure levels.

III. Safe Handling and Operational Workflow

Adherence to a strict operational workflow is essential for minimizing risk. The following diagram illustrates the key steps for safely handling 4-Difluoromethyl-piperidine-2,6-dione.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve or React Compound handle_weigh->handle_dissolve handle_transfer Transfer Solution Using Appropriate Glassware handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 4-Difluoromethyl-piperidine-2,6-dione.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatulas, glassware, solvents) within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Carefully weigh the solid compound on a tared weigh boat within the fume hood to avoid generating dust.

    • When dissolving or reacting the compound, add reagents slowly to control any potential exothermic reactions.

    • Use appropriate glassware for all transfers to prevent spills.

  • Cleanup:

    • Thoroughly decontaminate all work surfaces with an appropriate solvent and then soap and water.

    • Segregate all waste streams as described in the disposal plan below.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated waste container.

    • Wash hands thoroughly with soap and water after completing the work and removing PPE.

IV. Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[3]

Spill Response:
  • Small Spills (in a fume hood):

    • Ensure the fume hood is operational.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[1]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.[4]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent entry to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

V. Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 4-Difluoromethyl-piperidine-2,6-dione and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste, including contaminated weigh boats, gloves, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[4]

All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[8]

References

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Difluoromethyl-piperidine-2,6-dione
Reactant of Route 2
Reactant of Route 2
4-Difluoromethyl-piperidine-2,6-dione
© Copyright 2026 BenchChem. All Rights Reserved.